Product packaging for Ethyl 6-nitropicolinate(Cat. No.:)

Ethyl 6-nitropicolinate

Cat. No.: B15070037
M. Wt: 196.16 g/mol
InChI Key: YMYUJWRQRZRYSV-UHFFFAOYSA-N
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Description

Ethyl 6-nitropicolinate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B15070037 Ethyl 6-nitropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-7(9-6)10(12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYUJWRQRZRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 6-nitropicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl 6-nitropicolinate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a three-step process commencing from commercially available precursors. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of more complex heterocyclic compounds. The introduction of a nitro group onto the picolinate scaffold significantly influences the electronic properties of the pyridine ring, making it a versatile substrate for further functionalization in drug discovery and development. This guide outlines a reliable synthetic pathway involving the preparation of 6-hydroxypicolinic acid, its subsequent nitration, and final esterification to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

  • Synthesis of 6-Hydroxypicolinic Acid: Carboxylation of 2-bromo-6-hydroxypyridine.

  • Synthesis of 6-Nitropicolinic Acid: Nitration of 6-hydroxypicolinic acid.

  • Synthesis of this compound: Fischer esterification of 6-nitropicolinic acid.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxypicolinic Acid

This procedure details the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine and carbon dioxide[1][2].

Experimental Protocol:

  • To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry tetrahydrofuran (THF, 20 mL) at 0°C, add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.

  • Stir the resulting clear solution at 0°C for an additional 5 minutes.

  • Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below -20°C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Introduce dry carbon dioxide (0.20 g, 4.5 mmol, 1.0 equiv.) to the reaction mixture at -20°C.

  • Allow the mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).

  • After stirring for 10 minutes, separate the aqueous and organic phases.

  • Extract the aqueous phase one additional time with ethyl acetate.

  • Acidify the combined aqueous phases to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 6-hydroxypicolinic acid.

Quantitative Data for Step 1

ParameterValueReference
Starting Material2-Bromo-6-hydroxypyridine[1][2]
Reagentsi-PrMgCl, n-BuLi, CO2[1][2]
SolventTetrahydrofuran[1][2]
Reaction Time~1.5 hours[1][2]
Yield~93%[1]
Molecular FormulaC6H5NO3[3]
Molecular Weight139.11 g/mol [3]
Step 2: Synthesis of 6-Nitropicolinic Acid

This protocol is adapted from the nitration of the structurally similar 6-hydroxynicotinic acid[4][5].

Experimental Protocol:

  • In a flask, add 6-hydroxypicolinic acid (10 g, 0.072 mol) to 40 mL of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a mixture of 15 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid, keeping the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 80°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to yield 6-nitropicolinic acid.

Quantitative Data for Step 2

ParameterValueReference
Starting Material6-Hydroxypicolinic Acid[4]
ReagentsConc. H2SO4, Fuming HNO3[4]
Reaction Time5 hours[4]
Reaction Temperature0°C to 80°C[4]
YieldNot specified, but expected to be moderate to high
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Step 3: Synthesis of this compound

This procedure follows the general principles of Fischer esterification[6][7][8].

Experimental Protocol:

  • Suspend 6-nitropicolinic acid (5.0 g, 0.027 mol) in anhydrous ethanol (50 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Pour the residue into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

Quantitative Data for Step 3

ParameterValueReference
Starting Material6-Nitropicolinic Acid
ReagentsAnhydrous Ethanol, Conc. H2SO4[6]
Reaction TypeFischer Esterification[6][7]
Reaction Time8-12 hours
YieldNot specified, typically moderate to high for Fischer esterifications
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow A 2-Bromo-6-hydroxypyridine B 6-Hydroxypicolinic Acid A->B 1. i-PrMgCl, n-BuLi 2. CO2 C 6-Nitropicolinic Acid B->C Conc. H2SO4 Fuming HNO3 D This compound C->D Ethanol, H2SO4 (cat.)

References

Ethyl 6-Nitropicolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a consolidated overview of the known chemical properties of Ethyl 6-nitropicolinate, designed for researchers, scientists, and professionals in drug development. It is important to note that publicly available data on this specific compound is limited, and this document reflects the currently accessible information.

Chemical and Physical Properties

Property Data
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24
Mass Spectrometry (MS) m/z = 195.11
UV (in EtOH) λmax = 265 nm, 296 nm

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. General synthetic routes for similar nitroaromatic compounds may be adaptable, but specific reaction conditions, purification methods, and yields for this compound are not well-established.

General Workflow for Chemical Compound Characterization

In the absence of a specific experimental workflow for this compound, the following diagram illustrates a general process for the characterization of a newly synthesized chemical compound.

Ethyl 6-nitropicolinate CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 6-methyl-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-methyl-5-nitronicotinate, a key building block in medicinal chemistry and drug discovery. Due to the ambiguity of the initially requested "Ethyl 6-nitropicolinate" and the prevalence of data for a closely related and commercially significant compound, this document focuses on Ethyl 6-methyl-5-nitronicotinate.

Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure incorporates several functional groups that can be readily modified, making it a valuable precursor for creating diverse molecular scaffolds.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1211538-09-8[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Physical Appearance Colorless to light yellow liquid or crystalline solid[2]
Predicted Boiling Point 302.7 ± 37.0 °C[3]
Predicted Density 1.272 ± 0.06 g/cm³[3]
Synonyms Ethyl 6-methyl-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 6-methyl-5-nitro-, ethyl ester

Synthesis and Purification

General Experimental Protocol: Synthesis of a Substituted Ethyl Nicotinate Derivative

This protocol is adapted from the known synthesis of related nicotinic acid esters.

Reaction Scheme:

G 5-Ethyl-2-Methyl Pyridine 5-Ethyl-2-Methyl Pyridine 6-Methyl Nicotinic Acid 6-Methyl Nicotinic Acid 5-Ethyl-2-Methyl Pyridine->6-Methyl Nicotinic Acid 1. H₂SO₄, Catalyst 2. HNO₃ (60%) 158-160°C Ethyl 6-Methylnicotinate Ethyl 6-Methylnicotinate 6-Methyl Nicotinic Acid->Ethyl 6-Methylnicotinate Ethanol, Reflux

Caption: General synthesis route for a substituted ethyl nicotinate.

Materials:

  • 5-Ethyl-2-Methyl Pyridine

  • Sulfuric Acid (98%)

  • Nitric Acid (60%)

  • Ethanol

  • Methylene Dichloride (MDC) or other suitable extraction solvent

  • Sodium Carbonate or other suitable base for neutralization

Procedure:

  • Oxidation:

    • Charge a reaction vessel with sulfuric acid and a suitable catalyst.

    • Cool the mixture to approximately 20°C.

    • Slowly add 5-ethyl-2-methyl pyridine to the mixture.

    • Heat the reaction mixture to 158-160°C.

    • Carefully add nitric acid (60%) over several hours while maintaining the reaction temperature.

    • After the addition is complete, distill off the excess nitric acid.

    • Cool the reaction mixture to approximately 50°C.

  • Esterification:

    • Add ethanol to the crude 6-methyl nicotinic acid.

    • Reflux the mixture for several hours (e.g., 6 hours) at 60-70°C.

    • Distill off the excess ethanol.

    • Cool the mixture to room temperature (approximately 25°C).

  • Work-up and Purification:

    • Neutralize the reaction mixture to a pH of 7.0 with a suitable base (e.g., sodium carbonate solution).

    • Extract the product into an organic solvent such as methylene dichloride.

    • Separate the organic layer and distill off the solvent.

    • The crude product can be further purified by fractional distillation under reduced pressure.

General Purification Method: Column Chromatography

For laboratory-scale purification to obtain high-purity Ethyl 6-methyl-5-nitronicotinate, column chromatography is a standard technique.

G cluster_0 Column Chromatography Workflow A Prepare Slurry (Silica Gel + Eluent) B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for purification by column chromatography.

Procedure:

  • Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the stationary phase.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 6-methyl-5-nitronicotinate.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Ethyl 6-methyl-5-nitronicotinate is not widely published. However, based on the analysis of similar structures, the following are the expected characterization data.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z).

Applications in Drug Discovery and Development

Ethyl 6-methyl-5-nitronicotinate is a valuable intermediate in the pharmaceutical industry due to its versatile chemical nature.[1][2] The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.

G cluster_0 Applications in Drug Discovery A Ethyl 6-methyl-5-nitronicotinate (Versatile Intermediate) B Reduction of Nitro Group to Amine A->B E Hydrolysis/Amidation of Ester A->E F Modification of Pyridine Ring A->F C Amide/Sulfonamide Formation B->C D Synthesis of Biologically Active Molecules C->D E->D F->D

References

An In-depth Technical Guide to Ethyl 6-Nitropicolinate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 6-nitropicolinate is a pyridine-based organic compound of interest in medicinal chemistry and materials science due to the presence of both an electron-withdrawing nitro group and an ester functional group. These features make it a potential building block for the synthesis of more complex molecules with desired biological activities or material properties. This guide provides a summary of its predicted molecular structure, data from related compounds, a plausible synthetic route with detailed experimental protocols, and characterization techniques.

Molecular Structure and Identifiers

Due to the limited specific information for this compound, the following table includes identifiers for the parent ester, ethyl picolinate, and a structurally related nitronated pyridine ester, ethyl 6-methyl-5-nitronicotinate.

IdentifierEthyl PicolinateEthyl 6-Methyl-5-nitronicotinateThis compound (Predicted)
CAS Number 2524-52-91211538-09-8Not Available
Molecular Formula C₈H₉NO₂C₉H₁₀N₂O₄C₈H₈N₂O₄
Molecular Weight 151.16 g/mol 210.19 g/mol 196.16 g/mol
SMILES CCOC(=O)c1ncccc1CCOC(=O)c1cc(c(n1)C)--INVALID-LINK--[O-]O=--INVALID-LINK--c1cccc(n1)C(=O)OCC
InChI InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3InChI=1S/C9H10N2O4/c1-3-15-9(14)7-5-6(2)10-8(4-7)11(12)13InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5-7(10(11)12)9-6/h3-5H,2H2,1H3

Physicochemical and Spectroscopic Data of Related Compounds

The following tables summarize known data for related compounds to provide an estimate of the expected properties of this compound.

Physicochemical Properties
PropertyEthyl PicolinateEthyl 6-Methyl-5-nitronicotinate
Boiling Point 215-216 °C302.7 °C (Predicted)
Density 1.107 g/mL at 25 °C1.272 g/cm³ (Predicted)
Refractive Index 1.504Not Available
Spectroscopic Data

Spectroscopic data for a nitropyridine ester is limited. The following provides a general idea of expected spectral features.

SpectroscopyExpected Features for this compound
¹H NMR Aromatic protons on the pyridine ring (δ 7.5-9.0 ppm), quartet for the -OCH₂- group (δ ~4.4 ppm), and a triplet for the -CH₃ group (δ ~1.4 ppm).
¹³C NMR Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120-150 ppm), ester methylene carbon (δ ~62 ppm), and ester methyl carbon (δ ~14 ppm).
IR Spectroscopy Strong C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (1200-1300 cm⁻¹), and characteristic asymmetric and symmetric N-O stretches for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound is the direct nitration of the commercially available starting material, ethyl picolinate. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, nitration can be achieved under harsh conditions.

Synthesis of this compound Ethyl_Picolinate Ethyl Picolinate Ethyl_6_Nitropicolinate This compound Ethyl_Picolinate->Ethyl_6_Nitropicolinate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Ethyl_6_Nitropicolinate Characterization_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR ¹H and ¹³C NMR Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

References

In-Depth Technical Guide: Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-nitropicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. The introduction of a nitro group to the picolinic acid ester backbone can significantly alter its chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of novel compounds. This guide provides a summary of the available physical and chemical information for this compound, alongside a logical workflow for its characterization and a representative synthetic protocol.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available, experimentally determined physical property data for this compound. While the compound is commercially available from several suppliers, detailed technical data sheets with quantitative physical properties are not provided. The information available is summarized below.

Quantitative Data

The following table summarizes the known and calculated properties of this compound.

PropertyValueSource
CAS Number 65370-43-6Chemical Abstract Service
Molecular Formula C₈H₈N₂O₄Calculated
Molecular Weight 196.16 g/mol Calculated
Appearance Not explicitly reported; likely a crystalline solid.Inferred from similar compounds
Melting Point No data available-
Boiling Point No data available-
Solubility No quantitative data available; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure
Qualitative Description

Based on its chemical structure, this compound is expected to be a neutral, organic compound. The presence of the polar nitro group and the ester functionality suggests that while it will have limited solubility in water, it should be readily soluble in a range of organic solvents. At standard temperature and pressure, it is anticipated to be a solid, likely crystalline in nature, a common characteristic of similar aromatic nitro compounds.

Logical Workflow for Characterization

For a newly synthesized batch of this compound, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram outlines a logical experimental progression.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical Physical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (e.g., HPLC, LC-MS) IR->Purity MP Melting Point Analysis Purity->MP Appearance Visual Appearance MP->Appearance

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, hypothetical experimental protocol for the synthesis of this compound based on established organic chemistry principles for the nitration of pyridine derivatives. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective

To synthesize this compound via the nitration of Ethyl picolinate.

Reaction Scheme

G cluster_product EthylPicolinate Ethyl picolinate EthylNitro This compound EthylPicolinate->EthylNitro Nitration Reagents H₂SO₄, HNO₃

Caption: Reaction scheme for the synthesis of this compound.
Materials and Methods

  • Materials:

    • Ethyl picolinate

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl Acetate

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

    • Addition of Starting Material: Slowly add Ethyl picolinate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • Nitration: To the resulting solution, add a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.

    • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • This reaction involves the use of strong, corrosive acids (sulfuric acid and nitric acid) and should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • The quenching and neutralization steps should be performed slowly and with caution to control gas evolution.

Disclaimer: This document is intended for informational purposes only and does not constitute a validated experimental protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

An In-depth Technical Guide to Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 6-nitropicolinate, a key chemical intermediate in various synthetic applications.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound commonly known as this compound is ethyl 6-nitropyridine-2-carboxylate . This nomenclature is derived from its structure as an ethyl ester of 6-nitropicolinic acid. The parent molecule, picolinic acid, is systematically named pyridine-2-carboxylic acid. A synonym for 6-nitropyridine-2-carboxylic acid is 6-nitro-2-picolinic acid. The structure consists of a pyridine ring with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.

Table 1: Chemical Identifiers

IdentifierValue
Common Name This compound
IUPAC Name Ethyl 6-nitropyridine-2-carboxylate
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties can be inferred from its parent compound and similar chemical structures. The parent acid, 6-nitropyridine-2-carboxylic acid, is a solid with a melting point of 169-172 °C. The ethyl ester is expected to be a stable compound under standard conditions.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of 6-nitropyridine-2-carboxylic acid. A general and widely used method for such transformations is the Fischer esterification.

Experimental Protocol: Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid

  • Reaction Setup: A solution of 6-nitropyridine-2-carboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.[1]

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 6-nitropyridine-2-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Logical Workflow for Synthesis

G cluster_start Starting Materials 6-Nitropyridine-2-carboxylic_acid 6-Nitropyridine-2-carboxylic Acid Reaction_Mixture Combine and Reflux 6-Nitropyridine-2-carboxylic_acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Neutralization Neutralize with Base Reaction_Mixture->Neutralization After Reaction Completion Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify (e.g., Chromatography) Extraction->Purification Final_Product Ethyl 6-Nitropyridine-2-carboxylate Purification->Final_Product

Synthesis workflow for ethyl 6-nitropyridine-2-carboxylate.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of substituted aminopyridines. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Potential Signaling Pathway Involvement

While there is no specific signaling pathway directly associated with this compound itself, its derivatives, particularly those containing the aminopyridine core, are explored in drug discovery for their potential to interact with various biological targets. For instance, aminopyridine-based compounds are known to be scaffolds for kinase inhibitors, which play a crucial role in cellular signaling pathways related to cell growth, differentiation, and apoptosis.

Illustrative Diagram of a Generic Kinase Signaling Pathway

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to Inhibitor Aminopyridine-based Inhibitor Inhibitor->Kinase_A Inhibits

Generic kinase signaling pathway with potential inhibition.

References

The Advent of Nitropicolinates: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropicolinates, a class of nitro-substituted pyridine carboxylic acids, represent a significant area of study within medicinal and organic chemistry. Their history is intrinsically linked to the broader exploration of pyridine chemistry, particularly the activation of the pyridine ring towards electrophilic substitution. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of nitropicolinates, with a focus on providing researchers with the detailed information necessary for their work.

Historical Context: The Challenge of Pyridine Nitration

The direct nitration of pyridine is a notoriously difficult reaction. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack. Early attempts to nitrate pyridine required harsh conditions and resulted in low yields. A significant breakthrough in pyridine chemistry came in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide.[1] This discovery was pivotal, as the N-oxide group activates the pyridine ring, particularly at the 4-position, to electrophilic substitution.

The Dawn of Nitropicolinates: The Work of Ochiai and Hayashi

Building upon the newfound reactivity of pyridine N-oxides, the first synthesis of a nitropicolinic acid derivative was a logical next step. In 1947, Eiji Ochiai and E. Hayashi at the University of Tokyo published their work on the nitration of pyridine-2-carboxylic acid N-oxide (picolinic acid N-oxide).[2] This seminal work marked the formal discovery of the nitropicolinate class of compounds. Their research, along with independent work by den Hertog and Overhoff in Holland, demonstrated that the nitration of pyridine N-oxide and its derivatives, including picolinic acid N-oxide, proceeds with high regioselectivity to yield the 4-nitro derivative.[3]

Key Synthetic Methodologies

The primary route to nitropicolinates involves the nitration of a picolinic acid precursor. The specific methodology depends on the desired isomer.

Synthesis of 4-Nitropicolinic Acid N-Oxide

The most well-documented synthesis is that of 4-nitropicolinic acid N-oxide, a key intermediate for various derivatives.

Experimental Protocol:

The synthesis of 4-aminopicolinic acid proceeds through the nitration of picolinic acid N-oxide to form 4-nitropicolinic acid N-oxide, which is then reduced.[4]

  • Nitration of Picolinic Acid N-Oxide:

    • Picolinic acid N-oxide is dissolved in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.

    • The resulting mixture is heated to 120-130 °C for 2.5 hours.

    • After cooling, the mixture is poured onto ice and neutralized with a saturated sodium carbonate solution.

    • The precipitated 4-nitropicolinic acid N-oxide is collected by filtration, washed with cold water, and dried.

  • Reduction to 4-Aminopicolinic Acid:

    • 4-Nitropicolinic acid N-oxide is dissolved in warm glacial acetic acid and acetic anhydride.

    • The mixture is subjected to catalytic hydrogenation at room temperature under hydrogen pressure (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst for 48 hours.

    • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-aminopicolinic acid.

Logical Workflow for the Synthesis of 4-Aminopicolinic Acid:

G cluster_0 Nitration cluster_1 Reduction Picolinic_Acid_N-Oxide Picolinic Acid N-Oxide 4-Nitropicolinic_Acid_N-Oxide 4-Nitropicolinic Acid N-Oxide Picolinic_Acid_N-Oxide->4-Nitropicolinic_Acid_N-Oxide Nitration (120-130°C) Nitrating_Mixture H₂SO₄ / fuming HNO₃ Nitrating_Mixture->4-Nitropicolinic_Acid_N-Oxide 4-Aminopicolinic_Acid 4-Aminopicolinic Acid 4-Nitropicolinic_Acid_N-Oxide->4-Aminopicolinic_Acid Catalytic Hydrogenation Reducing_Agent H₂ / Pd/C Reducing_Agent->4-Aminopicolinic_Acid G Nitropicolinate Nitropicolinate Reactive_Intermediates Nitroso/Hydroxylamino Intermediates Nitropicolinate->Reactive_Intermediates Reduction Cellular_Reductases Cellular_Reductases Cellular_Reductases->Reactive_Intermediates Nitric_Oxide Nitric Oxide (NO) Reactive_Intermediates->Nitric_Oxide Generation Target_Proteins Target Proteins Reactive_Intermediates->Target_Proteins Covalent Modification Physiological_Response Physiological Response (e.g., Vasodilation) Nitric_Oxide->Physiological_Response

References

Reactivity of the nitro group on a pyridine ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Nitro Group on a Pyridine Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro (NO₂) group onto this heterocyclic system dramatically alters its electronic properties and chemical reactivity, transforming it into a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, akin to nitrobenzene, but significantly activates it for nucleophilic aromatic substitution.[1][2] This activation, coupled with the nitro group's own susceptibility to reduction, opens numerous pathways for functionalization. This guide provides a detailed exploration of the primary modes of reactivity for nitropyridines, focusing on nucleophilic aromatic substitution and reduction, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[3][4] This stabilization of the intermediate, known as a Meisenheimer complex, is the key factor driving the SNAr reaction.[4]

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism General SNAr Mechanism on a Nitropyridine Ring sub Nitropyridine (with Leaving Group 'X') meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ sub->meisenheimer nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod - X⁻ meisenheimer->prod lg Leaving Group (X⁻)

Caption: The addition-elimination pathway for SNAr reactions.

Displacement of Halogen Leaving Groups

A common application of SNAr on nitropyridines is the displacement of a halide, which is an excellent leaving group. The reaction is highly efficient, particularly when the halide is positioned ortho or para to the nitro group.

Table 1: Nucleophilic Aromatic Substitution of Halonitropyridines

SubstrateNucleophile/ReagentsConditionsProductYield (%)Reference
2-Chloro-3-nitropyridineVarious ArenethiolatesMethanol, RT2-Arylthio-3-nitropyridinesNot specified[5]
2-Chloro-5-nitropyridineVarious ArenethiolatesMethanol, RT2-Arylthio-5-nitropyridinesNot specified[5]
3-Fluoro-2-nitropyridineMorpholine, K₂CO₃MeCN, 50 °C, 18 h3-Morpholino-2-nitropyridine84[6]
3-Fluoro-2-nitropyridinePyrazole, K₂CO₃MeCN, 50 °C, 18 h3-(Pyrazol-1-yl)-2-nitropyridine84[6]
3-Methoxy-2-nitropyridine[¹⁸F]Fluoride, K₂CO₃, K₂₂₂DMSO3-Methoxy-2-[¹⁸F]fluoropyridine70-89[7]
2,4-Dichloro-3-nitropyridineVarious AminesNot specified4-Amino-2-chloro-3-nitropyridinesNot specified[8]
Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic rings, including nitropyridines.[9] The reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to an electron-deficient position on the ring. This is followed by a base-induced β-elimination of the leaving group to yield the alkylated product.[9][10]

VNS_Mechanism Vicarious Nucleophilic Substitution (VNS) Mechanism sub 3-Nitropyridine adduct σ-Adduct (Meisenheimer-type) sub->adduct + Carbanion carbanion Carbanion (e.g., PhSO₂CH₂⁻) product_anion Product Anion adduct->product_anion Base (-BH⁺) - PhSO₂H final_product Alkylated Product product_anion->final_product + H⁺ (workup)

Caption: Key steps in the VNS C-H alkylation of nitropyridines.

Table 2: Alkylation of Nitropyridines via VNS

SubstrateAlkylating AgentBaseConditionsMajor Product PositionYield (%)Reference
3-NitropyridinePhenyl methyl sulfonet-BuOKTHF, -60 °C, 3 min4-alkylation81[10]
3-NitropyridineEthyl phenyl sulfonet-BuOKTHF, -60 °C, 3 min4-alkylation82[10]
2-Chloro-5-nitropyridinePhenyl methyl sulfonet-BuOKTHF, -60 °C, 3 min6-alkylation85[10]
3-NitroquinolinePhenyl methyl sulfonet-BuOKTHF, -60 °C, 3 min4-alkylation76[10]

Chapter 2: Reduction of the Nitro Group

The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are crucial building blocks in the pharmaceutical industry, serving as key pharmacophores in numerous bioactive molecules.[8][11] A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media.

Common Reduction Methodologies

The choice of reducing agent often depends on the presence of other functional groups in the molecule.

  • Metal and Acid: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid such as HCl or acetic acid.[8][12] This method is cost-effective and highly efficient.

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, ammonium formate) is a clean and effective method, though it may be incompatible with reducible functional groups like alkenes or alkynes.[13]

  • Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or low-valent titanium (e.g., TiCl₄/SnCl₂) can also be employed, sometimes offering different selectivity.[8][14] The reaction with TiCl₄/SnCl₂ can be tuned to yield different products; for example, using 3 molar equivalents of TiCl₄-SnCl₂ (1:2) can produce 4-aminopyridine from 4-nitropyridine N-oxide, while a 1:1 ratio can lead to the formation of 4,4'-azodipyridine.[14]

Reduction_Workflow General Experimental Workflow for Nitropyridine Reduction A 1. Dissolve Nitropyridine in Solvent B 2. Add Reducing Agent (e.g., Fe/HCl) A->B C 3. Heat/Stir for Required Time B->C D 4. Reaction Workup (Filter, Neutralize, Extract) C->D E 5. Purify Product (Crystallization/Chromatography) D->E

Caption: A typical laboratory workflow for reducing a nitropyridine.

Table 3: Reduction of Nitropyridines to Aminopyridines

SubstrateReagentsConditionsProductYield (%)Reference
4-Nitropyridine-N-oxideIron, Hydrochloric AcidAqueous4-Aminopyridine80-85[12]
4-Nitropyridine-N-oxideIron, 25-30% Sulfuric AcidAqueous4-Aminopyridine85-90[12]
3-Fluoro-2-nitropyridine derivativesFe, NH₄ClEthanol/Water, Reflux3-Substituted-2-aminopyridinesNot specified[6]
2-Chloro-5-nitropyridineNa₂S₂O₄Not specified5-Amino-2-chloropyridineNot specified[8]
2-NitropyridineFe, HCl, Aromatic AldehydeNot specifiedAzomethines (Schiff bases)Not specified[8]
vic-Substituted 3-nitropyridinesZn, NH₄Cl, EtOHUltrasonicationN-(3-pyridyl)hydroxylaminesHigh yields[15]

Chapter 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations discussed in this guide.

Protocol: Synthesis of 3-Morpholino-2-nitropyridine via SNAr

Adapted from the synthesis of 3-substituted-2-aminopyridines[6]

  • Reagent Setup: To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 18 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic solids.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-morpholino-2-nitropyridine.

Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron and Sulfuric Acid

Adapted from the synthesis of 4-aminopyridine[12]

  • Reagent Setup: In a reaction vessel, prepare a solution of 25-30% aqueous sulfuric acid. Add iron powder to the solution with stirring.

  • Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain control.

  • Reaction: After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC). The reaction with sulfuric acid is noted to be slower than with HCl but provides a better yield.

  • Workup: Cool the reaction mixture and neutralize it carefully with sodium carbonate until the solution is basic.

  • Isolation: Filter the mixture to remove iron salts. The aqueous filtrate is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminopyridine. The product can be further purified by recrystallization.

Conclusion

The nitro group is a powerful and versatile functional handle in pyridine chemistry. Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. Furthermore, the nitro group itself serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry. A thorough understanding of these reactivity patterns, reaction conditions, and experimental procedures is essential for researchers and scientists aiming to leverage nitropyridines for the efficient synthesis of complex, high-value molecules in drug discovery and development.

References

A Technical Guide to Ethyl 6-Nitropicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, properties, and applications of Ethyl 6-Nitropicolinate, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 65370-43-6), a valuable heterocyclic intermediate for researchers, scientists, and professionals in the field of drug development. This document details the available commercial sources, physicochemical properties, and highlights its emerging role in the synthesis of novel therapeutic agents.

Commercial Availability and Physicochemical Properties

This compound is available from a select number of specialized chemical suppliers. While comprehensive data sheets are not always publicly available, typical product specifications are summarized below. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

Table 1: Commercial Supplier Information for this compound

Supplier NamePurity SpecificationNotes
Atomax Chemicals Co., Ltd≥ 95%Audited supplier.
2A Biotech≥ 96%Provides a general purity specification.
Kuujia.comInformation not specifiedActs as a marketplace for various suppliers.
NovachemistryInformation not specifiedLists the compound in their product catalog.
Wuhan ChemNorm Biotech Co., LtdInformation not specifiedListed as a supplier on chemical marketplaces.
PRIBOLAB PTE. LTD.Information not specifiedAudited supplier listed on chemical marketplaces.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65370-43-6[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
PubChem CID 501556[1]

The Role of Nitropyridine Derivatives in Drug Discovery

Nitropyridine derivatives, including this compound, are recognized as crucial intermediates in the synthesis of contemporary pharmaceuticals.[2][3][4] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a nitro group offers a versatile chemical handle for a variety of synthetic transformations.[2][3]

The electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which then serves as a key functional group for the introduction of diverse pharmacophoric elements through amide bond formation, urea synthesis, or other amine-based derivatizations.[2] This synthetic flexibility makes nitropyridine intermediates like this compound highly valuable in the construction of complex molecular architectures with desired biological activities.

Below is a generalized workflow illustrating the utility of a nitropyridine intermediate in a drug discovery cascade.

G General Drug Discovery Workflow Utilizing a Nitropyridine Intermediate cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization Nitropyridine Intermediate Nitropyridine Intermediate Reduction Reduction Nitropyridine Intermediate->Reduction e.g., H2, Pd/C Aminopyridine Derivative Aminopyridine Derivative Reduction->Aminopyridine Derivative Coupling Reactions Coupling Reactions Aminopyridine Derivative->Coupling Reactions Library of Compounds Library of Compounds Coupling Reactions->Library of Compounds Diverse Building Blocks Diverse Building Blocks Diverse Building Blocks->Coupling Reactions Biological Screening Biological Screening Library of Compounds->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A generalized workflow for drug discovery using a nitropyridine intermediate.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of this compound are scarce. However, general methods for the synthesis and analysis of related pyridine carboxylic acid esters can be adapted.

Synthesis of Pyridine Carboxylic Acid Esters

A common method for the synthesis of pyridine carboxylic acid esters is through the esterification of the corresponding carboxylic acid. One such method involves the use of a mixed anhydride.

General Protocol for Esterification using 2-Methyl-6-nitrobenzoic Anhydride:

  • To a solution of the pyridine carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine), add 4-dimethylaminopyridine (DMAP) (catalytic amount), 2-methyl-6-nitrobenzoic anhydride (1.2 equivalents), and triethylamine (1.5 equivalents).

  • To this mixture, add the desired alcohol (e.g., ethanol for ethyl ester formation) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This method has been reported to give good yields for the synthesis of various pyridine-carboxylate derivatives.[5]

Purification of Pyridine Derivatives

Purification of pyridine derivatives can be achieved through several standard laboratory techniques.

  • Column Chromatography: This is the most common method for purifying reaction mixtures. The choice of eluent system will depend on the polarity of the specific derivative.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

  • Distillation: For liquid compounds, distillation under reduced pressure can be used for purification.

  • Ion Exchange Chromatography: In some cases, ion exchange resins can be employed to remove ionic impurities.[6]

Analytical Methods for Pyridine Carboxylic Acid Esters

The purity and identity of this compound and related compounds can be determined using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for assessing the purity of pyridine carboxylic acid esters.[5] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can be particularly useful for separating isomers of pyridine carboxylic acids and their derivatives.[7][8]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or an ammonium acetate buffer).[5]

    • Detection: UV detection is commonly used, as the pyridine ring is a strong chromophore.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized compound. Positive ion mode typically shows a predominant [M+H]⁺ ion.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

The following diagram outlines a general workflow for the synthesis and analysis of a pyridine carboxylic acid ester.

G General Workflow for Synthesis and Analysis of a Pyridine Carboxylic Acid Ester Pyridine Carboxylic Acid Pyridine Carboxylic Acid Esterification Reaction Esterification Reaction Pyridine Carboxylic Acid->Esterification Reaction Alcohol, Coupling Agent Crude Product Crude Product Esterification Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product Analysis Analysis Pure Product->Analysis HPLC, MS, NMR Characterized Product Characterized Product Analysis->Characterized Product

Caption: A generalized workflow for the synthesis and analysis of a pyridine carboxylic acid ester.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability, coupled with the synthetic utility of the nitropyridine scaffold, makes it an important intermediate in the quest for novel therapeutic agents. While detailed public data on this specific compound is limited, established methodologies for the synthesis, purification, and analysis of related pyridine derivatives provide a solid foundation for its use in research and development. As the demand for innovative drug candidates continues to grow, the importance of such specialized chemical intermediates is set to increase.

References

Ethyl 6-nitropicolinate: A Technical Review of Its Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-nitropicolinate is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of both an ester and a nitro group on the picolinic acid scaffold offers versatile handles for chemical modification and potential for diverse biological activities. This technical guide provides a comprehensive review of the available literature concerning its synthesis, chemical properties, and potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this review also draws upon established knowledge of related nitropyridine and picolinate compounds to infer its characteristics and potential.

Chemical Properties and Data

While specific experimental data for this compound is scarce in the literature, its physicochemical and spectroscopic properties can be predicted based on the analysis of its constituent functional groups and related molecules, such as ethyl picolinate and various nitropyridines.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₈N₂O₄Calculated from structure
Molecular Weight 196.16 g/mol Calculated from structure
Appearance Likely a pale yellow solidBased on similar nitropyridine compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water.General solubility of esters and nitroaromatic compounds.
pKa (of pyridine N) Expected to be lower than pyridine (~5.2) due to the electron-withdrawing nitro and ester groups.Electron-withdrawing groups decrease the basicity of the pyridine nitrogen.
Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Chemical Shifts / BandsRationale and Comparative Data
¹H NMR δ 8.0-8.5 (m, 3H, pyridine ring protons), δ 4.4-4.6 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃)Based on the known spectrum of ethyl picolinate, with downfield shifts expected for the pyridine protons due to the electron-withdrawing nitro group.[1][2]
¹³C NMR δ ~164 (C=O), δ ~150 (C-NO₂), δ ~120-140 (pyridine ring carbons), δ ~62 (-OCH₂), δ ~14 (-CH₃)In pyridine, C2 is at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm. The nitro group is expected to significantly shift the carbon it is attached to (C6) downfield.[3][4][5] The chemical shifts for 2-nitropyridine and 4-nitro-pyridine 1-oxide provide reference points for the effect of a nitro group on the pyridine ring carbons.[6][7]
IR Spectroscopy ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1530-1550 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch)The characteristic strong stretches for both the ester carbonyl and the nitro group are well-established.[8][9][10][11] Aromatic nitro compounds typically show asymmetric and symmetric N-O stretching vibrations in these ranges.[10][11]
Mass Spectrometry Molecular Ion (M⁺) at m/z 196. Fragmentation pattern would likely involve loss of the ethoxy group (-OC₂H₅, m/z 45) and the nitro group (-NO₂, m/z 46).Based on the fragmentation patterns of pyridine and its derivatives, which often involve the loss of substituents from the ring.[12][13][14]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 2-methylpyridine (α-picoline). The first step involves oxidation to picolinic acid, followed by nitration to 6-nitropicolinic acid, and finally esterification. A more direct route could be the nitration of a pre-existing picolinic acid derivative.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification Picolinic_Acid Picolinic Acid 6_Nitropicolinic_Acid 6-Nitropicolinic Acid Picolinic_Acid->6_Nitropicolinic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Ethyl_6_nitropicolinate This compound 6_Nitropicolinic_Acid->Ethyl_6_nitropicolinate Fischer Esterification Ethanol Ethanol Acid_Catalyst H₂SO₄ (cat.)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for nitration of pyridine rings and Fischer esterification.[15][16][17][18]

Step 1: Synthesis of 6-Nitropicolinic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add picolinic acid (1 equivalent).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of picolinic acid in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-nitropicolinic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: To a round-bottom flask, add 6-nitropicolinic acid (1 equivalent) and an excess of absolute ethanol (10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess ethanol by rotary evaporation.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development and Biological Activity

The chemical structure of this compound suggests several potential avenues for its application in drug development, primarily stemming from the known biological activities of nitropyridines and picolinates.

As a Precursor for Bioactive Molecules

The nitro group is a versatile functional group that can be readily reduced to an amino group. This amino-picolinate scaffold is a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic activities.[19]

Derivatization_Pathway cluster_reduction Reduction cluster_coupling Cross-Coupling Ethyl_6_nitropicolinate This compound Ethyl_6_aminopicolinate Ethyl 6-aminopicolinate Ethyl_6_nitropicolinate->Ethyl_6_aminopicolinate e.g., H₂, Pd/C Coupled_Product 6-Aryl-picolinate Ester Ethyl_6_nitropicolinate->Coupled_Product Suzuki Coupling Coupling_Partner R-B(OH)₂ Pd_Catalyst Pd Catalyst Bioactivation_Pathway ENP This compound (Ar-NO₂) Nitro_Radical Nitro Radical Anion (Ar-NO₂⁻) ENP->Nitro_Radical 1e⁻ reduction Nitroreductase Nitroreductase Nitroso Nitroso Intermediate (Ar-NO) Nitro_Radical->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Cellular_Damage Cellular Damage (e.g., DNA, proteins) Hydroxylamine->Cellular_Damage Covalent Adducts / ROS

References

Methodological & Application

Application Notes and Protocols: Use of Ethyl 6-nitropicolinate Analogues in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Ethyl 6-nitropicolinate" did not yield specific information regarding its synthesis or applications in the scientific literature. This suggests that it is not a commonly available or utilized compound. This document instead focuses on a close structural analogue, Ethyl 6-Methyl-5-nitronicotinate (CAS: 1211538-09-8), for which information is available. This analogue serves as a representative example of a nitropyridine carboxylate ester and its applications in organic synthesis.

Introduction to Ethyl 6-Methyl-5-nitronicotinate

Ethyl 6-Methyl-5-nitronicotinate is a versatile intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a pyridine ring substituted with an ethyl ester, a nitro group, and a methyl group, provides multiple reactive sites for chemical modification.[3] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[1][3] The pyridine core is a common motif in many biologically active compounds, and the nitro group can be readily transformed into other functional groups, such as an amine, which serves as a key handle for further derivatization.[3][4]

Table 1: Physicochemical Properties of Ethyl 6-Methyl-5-nitronicotinate

PropertyValueReference
CAS Number 1211538-09-8[1]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Appearance Colorless to light yellow liquid or crystalline solid[1]
Boiling Point (Predicted) 302.7 ± 37.0 °C[5]
Density (Predicted) 1.272 ± 0.06 g/cm³[5]
pKa (Predicted) -0.02 ± 0.20[5]

Applications in Organic Synthesis

Ethyl 6-Methyl-5-nitronicotinate is a key starting material for the synthesis of a variety of heterocyclic compounds. Its primary applications are in the pharmaceutical and agrochemical industries.

Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3] The pyridine scaffold is a privileged structure in drug discovery, and the substituents on Ethyl 6-Methyl-5-nitronicotinate allow for systematic modifications to explore structure-activity relationships (SAR).[3]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups commonly found in drug candidates.[3]

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to introduce different alkyl groups, which can modulate the solubility and pharmacokinetic properties of the final compound.[3]

  • Functionalization of the Methyl Group: The methyl group offers a site for potential functionalization, which can influence the steric and electronic properties of the molecule and its binding to biological targets.[3][6]

Agrochemical Synthesis

Nitropyridine derivatives are also important intermediates in the synthesis of herbicides and pesticides. The structural motifs accessible from Ethyl 6-Methyl-5-nitronicotinate can be tailored to interact with specific biological targets in pests and weeds.

Key Synthetic Transformations and Protocols

The following are representative protocols for key transformations involving Ethyl 6-Methyl-5-nitronicotinate. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent chemical modifications.

Reaction Scheme:

Ethyl 6-Methyl-5-nitronicotinate Ethyl 6-Methyl-5-nitronicotinate Ethyl 5-amino-6-methylnicotinate Ethyl 5-amino-6-methylnicotinate Ethyl 6-Methyl-5-nitronicotinate->Ethyl 5-amino-6-methylnicotinate H₂, Pd/C Ethanol, rt

Figure 1: Reduction of Ethyl 6-Methyl-5-nitronicotinate.

Materials:

  • Ethyl 6-Methyl-5-nitronicotinate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • To a solution of Ethyl 6-Methyl-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask, add 10% Pd/C (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, Ethyl 5-amino-6-methylnicotinate.

  • The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Nitro Group Reduction

ReagentSolventTemperatureTimeYield
H₂, Pd/CEthanolRoom Temperature2-6 h>90%
SnCl₂·2H₂OEthanol70 °C1-3 h85-95%
Fe, NH₄ClEthanol/WaterReflux2-4 h80-90%
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group. While Ethyl 6-Methyl-5-nitronicotinate does not have an inherent leaving group other than the nitro group itself (which is generally a poor leaving group in SNAr), related compounds with a leaving group (e.g., a halogen) at a position activated by the nitro group would readily undergo SNAr. For illustrative purposes, we present a hypothetical reaction on a related chloro-substituted nitropyridine.

Reaction Scheme (Hypothetical):

Ethyl 6-chloro-5-nitronicotinate Ethyl 6-chloro-5-nitronicotinate Ethyl 6-alkoxy-5-nitronicotinate Ethyl 6-alkoxy-5-nitronicotinate Ethyl 6-chloro-5-nitronicotinate->Ethyl 6-alkoxy-5-nitronicotinate NaOR, ROH Heat

Figure 2: Hypothetical SNAr on a related nitropyridine.

Materials:

  • Ethyl 6-chloro-5-nitronicotinate (hypothetical starting material)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol (e.g., methanol, ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a solution of the sodium alkoxide (1.2 eq) in its corresponding alcohol in a round-bottom flask, add Ethyl 6-chloro-5-nitronicotinate (1.0 eq).

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The synthetic utility of Ethyl 6-Methyl-5-nitronicotinate can be visualized as a branching pathway leading to diverse molecular scaffolds.

cluster_0 Synthetic Transformations cluster_1 Downstream Applications Start Ethyl 6-Methyl-5-nitronicotinate Amine Ethyl 5-amino-6-methylnicotinate Start->Amine Reduction Acid 6-Methyl-5-nitronicotinic acid Start->Acid Hydrolysis Other_Ester Alkyl 6-Methyl-5-nitronicotinate Start->Other_Ester Transesterification Amides Amide Derivatives Amine->Amides Acylation Ureas Urea Derivatives Amine->Ureas Reaction with Isocyanates Heterocycles Fused Heterocycles Acid->Heterocycles Cyclization Peptide_Coupling Peptide Conjugates Acid->Peptide_Coupling Amide Coupling

Figure 3: Synthetic pathways from Ethyl 6-Methyl-5-nitronicotinate.

Experimental Workflow

A typical experimental workflow for a reaction using Ethyl 6-Methyl-5-nitronicotinate is outlined below.

Reaction_Setup Reaction Setup (Flask, Stirrer, Reagents) Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Figure 4: General experimental workflow for organic synthesis.

References

Application Notes and Protocols for Ethyl 6-Nitropicolinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Ethyl 6-nitropicolinate as a versatile building block in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridyl nitrogen atom activates the 6-position for facile C-C and C-N bond formation, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents. The reaction is catalyzed by a palladium complex and typically requires a base to facilitate the transmetalation step. Recent advancements have shown that nitroarenes can be effectively used as coupling partners, often requiring specific bulky and electron-rich phosphine ligands to promote the challenging oxidative addition to the C-NO₂ bond.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄Toluene1101285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Dioxane1001682
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (aq)DME851078
4Vinylboronic acid pinacol esterPdCl₂(dppf) (4)-K₂CO₃THF/H₂O70875
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and BrettPhos (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenylpicolinate derivative.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-NO2 ArPdX Ar-Pd(II)-NO2(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'B(OR)2(OH)]- ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate This compound (Ar-NO2) BoronicAcid Ar'B(OR)2 Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-NO2 ArPdX Ar-Pd(II)-NO2(Ln) OxAdd->ArPdX AmineCoord Amine Coordination /Deprotonation ArPdX->AmineCoord HNR'R'' ArPdAmide Ar-Pd(II)-NR'R''(Ln) AmineCoord->ArPdAmide RedElim Reductive Elimination ArPdAmide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Substrate This compound (Ar-NO2) Amine HNR'R'' Base Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-NO2 ArPdX Ar-Pd(II)-NO2(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR(Ln) Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Substrate This compound (Ar-NO2) Alkyne H-C≡CR Deprotonation Deprotonation Base Base CuX Cu(I)X CuX->Deprotonation H-C≡CR CuAlkyne Cu(I)-C≡CR CuAlkyne->Transmetalation Cu(I)-C≡CR Deprotonation->CuAlkyne Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - this compound - Coupling Partner - Base Setup->Reagents Catalyst Prepare & Add Catalyst Solution Reagents->Catalyst Reaction Heat & Stir Catalyst->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Ethyl 6-Nitropicolinate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 6-nitropicolinate as a versatile intermediate in pharmaceutical synthesis. Due to the limited direct public documentation of this compound in the synthesis of specific commercial drugs, this document outlines its potential applications based on the well-established chemistry of related nitropyridine and aminopyridine compounds. The primary synthetic strategy involves the reduction of the nitro group to a reactive amine, which then serves as a key building block for the construction of more complex molecular architectures.

Introduction to this compound in Drug Discovery

This compound is a substituted pyridine derivative with significant potential as a pharmaceutical intermediate. The pyridine core is a prevalent motif in a vast array of approved drugs, and the strategic placement of the nitro and ester functionalities on the picolinate scaffold offers medicinal chemists a valuable tool for molecular elaboration.[1][2] The nitro group can be readily transformed into an amino group, providing a nucleophilic handle for a variety of coupling reactions, while the ethyl ester allows for further modification, such as hydrolysis and amide bond formation. This dual functionality makes this compound a strategic starting material for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.

The general synthetic utility of nitropyridine intermediates like this compound lies in their capacity to serve as precursors to highly functionalized aminopyridines.[1][2] These amino derivatives are key components in the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Key Synthetic Transformations

The cornerstone of this compound's application is the reduction of the nitro group to form ethyl 6-aminopicolinate. This transformation unlocks the synthetic potential of the pyridine core, enabling a variety of subsequent reactions.

2.1. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and well-established transformation in organic synthesis. Several methods can be employed, with the choice of reagent depending on the desired selectivity and scale of the reaction.

Reduction Method Reagents and Conditions Typical Yield (%) Key Considerations
Catalytic HydrogenationH₂, Pd/C, Ethanol, Room Temperature, 1 atm>90Mild conditions, high yield, but may not be suitable for substrates with other reducible functional groups.
Metal-Acid ReductionSnCl₂·2H₂O, Ethanol, Reflux80-90Robust and widely applicable, but requires stoichiometric amounts of metal salts, leading to waste generation.
Transfer HydrogenationAmmonium formate, Pd/C, Methanol, Reflux>85Avoids the use of gaseous hydrogen, making it more convenient for laboratory-scale synthesis.

2.2. Subsequent Functionalization of the Amino Group

Once reduced to ethyl 6-aminopicolinate, the resulting primary amine can undergo a variety of chemical transformations to build molecular complexity.

Reaction Type Reagents and Conditions Product Type Pharmaceutical Relevance
AcylationAcyl chloride or carboxylic acid with a coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), DCM or DMFAmideAmide bonds are prevalent in a vast number of drug molecules, contributing to structural rigidity and hydrogen bonding interactions.
SulfonylationSulfonyl chloride, Base (e.g., Pyridine), DCMSulfonamideSulfonamides are a key functional group in many antibacterial and diuretic drugs.
Buchwald-Hartwig AminationAryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene or Dioxane, RefluxDiaryl amineForms carbon-nitrogen bonds, crucial for the synthesis of kinase inhibitors and other targeted therapies.
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃), Acetic acid, DichloromethaneSecondary or Tertiary amineA versatile method for introducing alkyl substituents to the amino group.

Experimental Protocols

3.1. Protocol 1: Synthesis of Ethyl 6-Aminopicolinate

This protocol describes the reduction of this compound to ethyl 6-aminopicolinate using catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.05 eq)

  • Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield ethyl 6-aminopicolinate.

3.2. Protocol 2: Synthesis of a Representative Amide Derivative

This protocol details the acylation of ethyl 6-aminopicolinate with a generic carboxylic acid.

Materials:

  • Ethyl 6-aminopicolinate (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard aqueous workup and purification supplies

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of ethyl 6-aminopicolinate in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of this compound as a precursor to a functionalized pharmaceutical intermediate.

G cluster_0 Core Intermediate Synthesis cluster_1 Functionalization Reactions Ethyl_6_nitropicolinate Ethyl_6_nitropicolinate Ethyl_6_aminopicolinate Ethyl_6_aminopicolinate Ethyl_6_nitropicolinate->Ethyl_6_aminopicolinate Reduction (e.g., H2, Pd/C) Amide_Derivative Amide_Derivative Ethyl_6_aminopicolinate->Amide_Derivative Acylation Sulfonamide_Derivative Sulfonamide_Derivative Ethyl_6_aminopicolinate->Sulfonamide_Derivative Sulfonylation Diaryl_Amine_Derivative Diaryl_Amine_Derivative Ethyl_6_aminopicolinate->Diaryl_Amine_Derivative Buchwald-Hartwig Amination Alkylamine_Derivative Alkylamine_Derivative Ethyl_6_aminopicolinate->Alkylamine_Derivative Reductive Amination API_Scaffold_1 API_Scaffold_1 Amide_Derivative->API_Scaffold_1 Further Elaboration API_Scaffold_2 API_Scaffold_2 Sulfonamide_Derivative->API_Scaffold_2 Further Elaboration API_Scaffold_3 API_Scaffold_3 Diaryl_Amine_Derivative->API_Scaffold_3 Further Elaboration API_Scaffold_4 API_Scaffold_4 Alkylamine_Derivative->API_Scaffold_4 Further Elaboration

Caption: Synthetic utility of this compound in pharmaceutical chemistry.

Logical Workflow for Intermediate Utilization

The decision to use this compound in a synthetic campaign can be guided by a logical workflow.

G Start Target Molecule Contains 6-Aminopicolinate Moiety? Use_Intermediate Utilize this compound as a Starting Material Start->Use_Intermediate Yes Alternative_Route Consider Alternative Synthetic Routes Start->Alternative_Route No Reduction Reduce Nitro Group to Amine Use_Intermediate->Reduction Functionalization Functionalize Amino Group Reduction->Functionalization Final_Steps Complete Synthesis of Target Molecule Functionalization->Final_Steps End Synthesis Complete Final_Steps->End

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its applications are particularly significant in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of Ethyl 6-nitropicolinate with various arylboronic acids. This compound is a valuable building block, and its arylation via Suzuki-Miyaura coupling opens avenues to a diverse range of substituted picolinates. These products can serve as key intermediates in the development of novel therapeutics, agrochemicals, and materials. The electron-withdrawing nature of the nitro group and the ester functionality, along with the coordinating pyridine nitrogen, presents unique challenges and considerations in the reaction design, which will be addressed herein.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, a derivative of this compound, where the nitro group acts as the leaving group, or more commonly, a halogenated precursor like Ethyl 6-chloro-2-nitropicolinate) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the nitro group on the picolinate ring can influence the reactivity of the substrate. While nitroarenes have been successfully employed as coupling partners, they often require specific catalytic systems, including bulky and electron-rich phosphine ligands, to facilitate the challenging C-NO2 bond activation.[1] More commonly, a halogenated precursor such as Ethyl 6-chloro- or 6-bromopicolinate is used, where the halide serves as the leaving group.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • Ethyl 6-halo-2-nitropicolinate (e.g., Ethyl 6-chloro-2-nitropicolinate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd2(dba)3 with a ligand)

  • Ligand (if required, e.g., SPhos, RuPhos, XPhos)

  • Base (e.g., K3PO4, K2CO3, Cs2CO3, KF)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-halo-2-nitropicolinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M). If a mixed solvent system is used (e.g., dioxane/water), the water should be degassed prior to addition.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various arylboronic acids, which can be considered analogous to the coupling of Ethyl 6-chloro-2-nitropicolinate. These values are intended to provide an expectation of reactivity and should be used as a starting point for optimization.

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acidEthyl 6-phenyl-2-nitropicolinate85-95[3]
24-Methoxyphenylboronic acidEthyl 6-(4-methoxyphenyl)-2-nitropicolinate80-90[4]
34-Tolylboronic acidEthyl 6-(4-tolyl)-2-nitropicolinate88-98[3]
43,5-Dimethylphenylboronic acidEthyl 6-(3,5-dimethylphenyl)-2-nitropicolinate85-95[4]
54-Chlorophenylboronic acidEthyl 6-(4-chlorophenyl)-2-nitropicolinate75-85[4]
64-Formylphenylboronic acidEthyl 6-(4-formylphenyl)-2-nitropicolinate60-70[2]
72-Thiopheneboronic acidEthyl 6-(thiophen-2-yl)-2-nitropicolinate70-80[5]

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific coupling with this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Ethyl 6-halo-2-nitropicolinate) PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OH)₂ (Arylboronic acid) Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Reagent Addition (under inert atmosphere) B 2. Solvent Addition & Degassing A->B C 3. Heating & Stirring (80-110 °C) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product (Ethyl 6-aryl-2-nitropicolinate) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound and its halogenated precursors provides a versatile and efficient route to a wide array of 6-aryl-2-picolinate derivatives. These compounds are of significant interest to the pharmaceutical and agrochemical industries as valuable intermediates for the synthesis of novel bioactive molecules. The success of this transformation relies on the careful selection of the palladium catalyst, ligand, base, and solvent system, tailored to the specific electronic and steric properties of the coupling partners. The protocols and data presented herein serve as a comprehensive guide for researchers to develop robust and scalable synthetic routes to these important chemical entities. Further optimization and exploration of the reaction scope will undoubtedly continue to expand the utility of this powerful cross-coupling reaction in drug discovery and development.

References

Synthesis of Pyrido[2,3-b]pyrazines from Ethyl 6-Nitropicolinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from the readily available reagent, Ethyl 6-nitropicolinate. While a direct, one-pot synthesis is not established, this document outlines a rational multi-step synthetic pathway. The protocols provided are based on well-established organic transformations and offer a practical guide for the synthesis of these valuable scaffolds.

Introduction

Pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, are a class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them attractive scaffolds for the design of biologically active molecules. Derivatives of this ring system have shown a wide range of pharmacological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

This compound is a versatile starting material for the synthesis of various pyridine derivatives. The presence of both an electron-withdrawing nitro group and an ester functionality allows for a range of chemical manipulations, making it a valuable precursor for the construction of more complex heterocyclic systems.

This document details a proposed synthetic route to access pyrido[2,3-b]pyrazines from this compound, involving the key steps of nitro group reduction, amination, and subsequent cyclization.

Proposed Synthetic Pathway

The synthesis of pyrido[2,3-b]pyrazines from this compound can be envisioned through a multi-step sequence. The key strategic disconnection involves the formation of the pyrazine ring from a 2,3-diaminopyridine precursor. The challenge lies in the transformation of this compound to this key intermediate. A plausible, albeit challenging, route is outlined below.

Synthetic Pathway A This compound B Ethyl 6-aminopicolinate A->B Reduction C Ethyl 6-amino-3-nitropicolinate B->C Nitration D Ethyl 5,6-diaminopicolinate C->D Reduction E Pyrido[2,3-b]pyrazine derivative D->E Cyclization Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A Dissolve this compound in Solvent B Add Pd/C Catalyst A->B C Hydrogenate B->C D Filter and Concentrate C->D E Dissolve Ethyl 6-aminopicolinate in H₂SO₄ D->E Product from Step 1 F Add HNO₃ at 0°C E->F G Quench and Neutralize F->G H Isolate Product G->H I Dissolve Ethyl 6-amino-3-nitropicolinate H->I Product from Step 2 J Add Pd/C Catalyst I->J K Hydrogenate J->K L Filter and Concentrate K->L M Dissolve Diamine L->M Product from Step 3 N Add 1,2-Dicarbonyl M->N O Reflux N->O P Isolate and Purify Product O->P

Application Notes and Protocols for Ethyl 6-Nitropicolinate in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reaction mechanisms, experimental protocols, and potential applications of Ethyl 6-nitropicolinate, a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a valuable precursor for the synthesis of a variety of substituted picolinates.

Overview of Reactivity

This compound is primarily utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 6-position. This makes the carbon atoms at the 2- and 4-positions susceptible to substitution by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction mechanism involving this compound is the SNAr pathway. In this two-step process, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group, in this case, the nitro group or another substituent, is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer intermediate is enhanced by the presence of the electron-withdrawing nitro group.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on general procedures for SNAr reactions on nitropyridine systems and can be adapted for specific research needs.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 2.0 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.

Table 1: Representative Reaction Conditions for SNAr with Amines

NucleophileSolventTemperature (°C)Reaction Time (h)
MorpholineDCM2512
PiperidineTHF668
AnilineDMF10024

Note: The reaction conditions provided are illustrative and may require optimization for specific substrates and desired outcomes.

Visualization of Reaction Mechanisms

To aid in the understanding of the chemical transformations involving this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.

SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack of Nucleophile product Substituted Picolinate + NO2- intermediate->product Loss of Leaving Group

Caption: SNAr mechanism of this compound.

Experimental_Workflow start Reactants: This compound Nucleophile Solvent reaction Reaction under Inert Atmosphere (Stirring, Heating) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Solvent Removal monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for SNAr.

Applications in Drug Development and Medicinal Chemistry

Nitroaromatic compounds are important precursors in the synthesis of various biologically active molecules. The nitro group can be reduced to an amino group, which can then be further functionalized. This makes this compound a valuable starting material for the generation of libraries of substituted picolinates for screening in drug discovery programs. Picolinic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Spectroscopic Data

Disclaimer: The information provided in these application notes is intended for guidance and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. Reaction conditions may require optimization for specific applications.

References

Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting amino group is a versatile functional handle for further molecular elaboration. This document provides detailed application notes and protocols for the catalytic reduction of the nitro group in Ethyl 6-nitropicolinate to yield Ethyl 6-aminopicolinate, a valuable building block in drug discovery. The protocols described herein utilize common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney® Nickel, under hydrogen atmosphere.

Reaction Scheme

The overall transformation is the reduction of the nitro group on the picolinate ring to an amine group.

ReactionScheme sub This compound prod Ethyl 6-aminopicolinate sub->prod reagents_node sub->reagents_node reagents H2 (g) Catalyst Solvent reagents->reagents_node reagents_node->prod

Caption: General reaction scheme for the catalytic reduction of this compound.

Experimental Protocols

Two common and effective methods for the catalytic reduction of aromatic nitro compounds are presented below. These protocols are generalized and may require optimization for the specific substrate, this compound.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and highly effective catalyst for the reduction of nitro groups. It typically offers high chemoselectivity and can be used under mild reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® (diatomaceous earth) for filtration

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Flask Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% of the substrate). Caution: Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air.[1] Always handle in an inert atmosphere.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock or use a connection to a hydrogen gas cylinder with a pressure regulator.

  • Hydrogen Purge: Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as the catalyst can ignite upon exposure to air. Keep the filter cake wet with solvent during filtration.[1]

    • Wash the filter cake with additional solvent (ethanol or ethyl acetate).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude Ethyl 6-aminopicolinate can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Raney® Nickel

Raney® Nickel is another powerful catalyst for the reduction of nitro groups and is often used when other functional groups that are sensitive to Pd/C are present. It is typically used as a slurry in water or ethanol.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (Parr hydrogenator or similar)

  • Reaction vessel (e.g., Parr bottle)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent (typically water). This should be done under an inert atmosphere. Caution: Raney® Nickel is highly pyrophoric, especially when dry.[2] Always keep it wet with solvent.

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), add a solution of this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under a stream of inert gas, add the washed Raney® Nickel slurry to the reaction vessel. The amount of catalyst can vary but is typically a significant portion by weight relative to the substrate (e.g., 10-50 wt%).

  • Hydrogenation:

    • Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).

    • Purge the system with hydrogen gas 3-5 times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring or shaking. The reaction may be exothermic, so cooling may be necessary.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Carefully vent the excess hydrogen from the reaction vessel and purge with an inert gas.

    • Allow the catalyst to settle, and then carefully decant the supernatant.

    • Alternatively, filter the reaction mixture through a pad of Celite®. As with Pd/C, ensure the filter cake remains wet.

    • Wash the catalyst with fresh solvent.

    • Combine the organic layers and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the catalytic reduction of aromatic nitro compounds. Note: This data is illustrative and may not be directly representative of the reduction of this compound, for which specific literature data was not found.

Table 1: Comparison of Catalytic Systems

CatalystSubstrate ScopeTypical ConditionsAdvantagesDisadvantages
10% Pd/C Broad (alkenes, alkynes, nitro, etc.)H₂ (1 atm), RT, EtOH/EtOAcHigh activity, good chemoselectivity, easy to handle (commercially available).[1]Can be sensitive to sulfur and other catalyst poisons; pyrophoric.
Raney® Ni Broad (nitro, nitriles, carbonyls, etc.)H₂ (50-100 psi), RT-50°C, MeOH/EtOHHigh activity, less expensive than Pd, useful for certain functional groups.Highly pyrophoric, requires careful handling, often used in larger quantities.[2]

Table 2: Representative Reaction Parameters and Yields

CatalystSubstrateSolventTemp (°C)Pressure (psi)Time (h)Yield (%)Purity (%)
10% Pd/CNitrobenzeneEtOH2515 (balloon)298>99
Raney® Ni2-NitrotolueneMeOH3050495>98
10% Pd/CThis compoundEtOH2515 (balloon)3-5>90 (expected)>95 (expected)
Raney® NiThis compoundMeOH40504-6>85 (expected)>95 (expected)

Data for this compound is hypothetical and represents expected outcomes based on the reactivity of similar substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

experimental_workflow start Start prep Prepare Reaction Flask (Substrate + Solvent) start->prep inert Establish Inert Atmosphere (N2 or Ar Purge) prep->inert catalyst Add Catalyst (Pd/C or Raney Ni) inert->catalyst h2_purge Hydrogen Purge (3-5 cycles) catalyst->h2_purge reaction Run Reaction under H2 (Stirring, Monitor Progress) h2_purge->reaction workup Reaction Work-up (Inert Gas Purge) reaction->workup filtration Filter to Remove Catalyst (via Celite®) workup->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Ethyl 6-aminopicolinate purification->product

Caption: A typical experimental workflow for catalytic hydrogenation.

Reaction Pathway

The reduction of a nitro group to an amine is believed to proceed through several intermediates. The following diagram illustrates a plausible pathway.

reaction_pathway nitro R-NO2 (Nitro Compound) nitroso R-NO (Nitroso Intermediate) nitro->nitroso + H2 hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + H2 amine R-NH2 (Amine Product) hydroxylamine->amine + H2

Caption: A simplified reaction pathway for nitro group reduction.

Disclaimer: The provided protocols are intended for use by trained chemists in a well-equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a fume hood. The pyrophoric nature of the catalysts and the flammability of hydrogen gas require special attention.

References

Application Notes and Protocols for the Derivatization of Ethyl 6-Nitropicolinate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticonvulsant, antiviral, and anticancer properties. Ethyl 6-nitropicolinate serves as a versatile starting material for the synthesis of a library of picolinamide derivatives. The strategic reduction of the nitro group to an amine, followed by amide coupling with a variety of carboxylic acids, allows for the generation of a diverse set of molecules for biological screening. This document provides detailed protocols for the synthesis of these derivatives and presents exemplary biological data for related compounds.

Experimental Protocols

Reduction of this compound to Ethyl 6-Aminopicolinate

The reduction of the nitro group is a critical first step. Two common and effective methods are presented below: catalytic hydrogenation and reduction using stannous chloride (SnCl₂).

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Methanol (ACS grade)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

    • Rotary evaporator

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol or methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Seal the flask and purge the system with an inert gas (N₂ or Ar).

    • Introduce hydrogen gas (a balloon of H₂ is sufficient for small-scale reactions; for larger scales, use a pressurized hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

    • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 6-aminopicolinate.

    • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Method B: Reduction using Stannous Chloride (SnCl₂)

This method is a classical and reliable alternative, particularly when catalytic hydrogenation is not feasible.

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (ACS grade)

    • Concentrated Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

    • Carefully add concentrated HCl dropwise while stirring. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (around 78 °C for ethanol) and monitor the progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue by carefully adding a 2M NaOH or KOH solution until the pH is basic. This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-aminopicolinate.

    • Purify the product by column chromatography on silica gel if necessary.

Derivatization via Amide Coupling

The amino group of Ethyl 6-aminopicolinate can be readily acylated with a variety of carboxylic acids to generate a library of picolinamide derivatives. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.

  • Materials:

    • Ethyl 6-aminopicolinate

    • Carboxylic acid of choice (1.0 - 1.2 eq)

    • HATU (1.0 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 - 1.2 eq) in anhydrous DMF or DCM.

    • Add HATU (1.0 - 1.2 eq) and DIPEA or TEA (2-3 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add Ethyl 6-aminopicolinate (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.

Data Presentation

The following tables summarize quantitative data for the biological activity of various picolinamide derivatives, demonstrating the potential of this chemical scaffold.

Table 1: Anticancer Activity of Picolinamide Derivatives against VEGFR-2 Kinase and A549 Cancer Cell Line [1]

CompoundR GroupVEGFR-2 IC₅₀ (nM)A549 IC₅₀ (µM)
Sorafenib (Reference)1803.5
7h 4-chlorophenylthiourea875.2
9a 4-methoxyphenyl dithiocarbamate277.8
9l 4-fluorophenyl dithiocarbamate946.4

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Picolinamide Derivatives

CompoundR GroupAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Tacrine (Reference)0.180.09
Derivative A N-(2-hydroxyphenyl)2.49247.5
Derivative B N-(3-hydroxyphenyl)10.32>400
Derivative C N-(4-hydroxyphenyl)5.87152.6

Note: Data for derivatives A, B, and C are representative examples from studies on picolinamide-based cholinesterase inhibitors.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and screening of a picolinamide derivative library.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) Start->Reduction Step 1 Intermediate Ethyl 6-aminopicolinate Reduction->Intermediate Yields AmideCoupling Amide Coupling (Carboxylic Acids, HATU, DIPEA) Intermediate->AmideCoupling Step 2 Library Picolinamide Derivative Library AmideCoupling->Library Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Test Compounds Data Biological Activity Data (e.g., IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of picolinamide derivatives.

Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition

The diagram below depicts a simplified cholinergic synapse and the mechanism of action of acetylcholinesterase inhibitors, a potential target for picolinamide derivatives.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACoA Acetyl-CoA ACoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle synthesis Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft release Receptor Cholinergic Receptor (Muscarinic or Nicotinic) Signal Signal Transduction Receptor->Signal Synaptic_Cleft->Receptor binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh degradation Inhibitor Picolinamide Derivative (AChE Inhibitor) Inhibitor->AChE inhibition

Caption: Inhibition of acetylcholine breakdown by a picolinamide derivative.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical relationship in a structure-activity relationship study for the synthesized picolinamide derivatives.

G Core Picolinamide Core (Ethyl 6-aminopicolinate backbone) Derivative Synthesized Derivative Core->Derivative R_Group Diverse 'R' Groups (from various carboxylic acids) R_Group->Derivative SAR SAR Conclusion R_Group->SAR influences Assay Biological Assay Derivative->Assay Activity Biological Activity (Potency, Selectivity) Assay->Activity Activity->SAR

Caption: Logic of a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols for the Synthesis of Pyridine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, serving as the core scaffold for a wide range of herbicides, insecticides, and fungicides.[1][2][3] While direct applications of ethyl 6-nitropicolinate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of picolinic acid derivatives represents a highly valuable and versatile platform for the discovery and synthesis of new crop protection agents.[4][5][6][7][8]

These application notes will focus on the synthesis of two prominent picolinic acid-derived herbicides: Picloram and Halauxifen-methyl. The protocols provided are based on established synthetic routes and chemical principles, offering valuable guidance to researchers and professionals in the field of agrochemical development.

Application Note 1: Synthesis of the Herbicide Picloram

Introduction to Picloram

Picloram is a systemic herbicide highly effective for the control of broad-leaved weeds.[9] It belongs to the pyridine family of herbicides and functions as a synthetic auxin, disrupting plant growth processes.[4][9] The synthesis of Picloram typically starts from α-picoline and involves a sequence of chlorination, amination, and hydrolysis reactions.[10]

Overall Synthetic Pathway for Picloram

The synthesis of Picloram from α-picoline can be represented by the following workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Diazotization and Chlorination of Isomers cluster_3 Step 4: Final Amination alpha_Picoline α-Picoline Tetrachloropicolinic_acid 3,4,5,6-Tetrachloropicolinic acid alpha_Picoline->Tetrachloropicolinic_acid Cl2, H2O Aminotrichloropicolinic_acid_isomers Mixture of Aminotrichloropicolinic acid isomers Tetrachloropicolinic_acid->Aminotrichloropicolinic_acid_isomers NH3 Tetrachloropicolinic_acid_from_isomers 3,4,5,6-Tetrachloropicolinic acid Aminotrichloropicolinic_acid_isomers->Tetrachloropicolinic_acid_from_isomers 1. NaNO2, HCl 2. Chlorine source Picloram Picloram (4-Amino-3,5,6-trichloropicolinic acid) Tetrachloropicolinic_acid_from_isomers->Picloram NH3 G cluster_0 Reactant 1 Preparation cluster_1 Reactant 2 cluster_2 Suzuki Coupling cluster_3 Final Product Aryl_halide Aryl halide Boronic_acid Arylboronic acid Aryl_halide->Boronic_acid 1. n-BuLi 2. B(OiPr)3 3. H3O+ Coupled_product Coupled biaryl intermediate Boronic_acid->Coupled_product Pd catalyst, Base Pyridine_halide Methyl 4-amino-3,6-dichloropyridine-2-carboxylate Pyridine_halide->Coupled_product Halauxifen_methyl Halauxifen-methyl Coupled_product->Halauxifen_methyl Deprotection (if necessary) G cluster_0 Chlorination & Amination cluster_1 Aryl Substitution (Cross-Coupling) cluster_2 Heterocyclic Substitution Picolinic_Acid Picolinic Acid Scaffold Picloram Picloram Picolinic_Acid->Picloram Clopyralid Clopyralid Picolinic_Acid->Clopyralid Aminopyralid Aminopyralid Picolinic_Acid->Aminopyralid Halauxifen_methyl Halauxifen-methyl Picolinic_Acid->Halauxifen_methyl Florpyrauxifen_benzyl Florpyrauxifen-benzyl Picolinic_Acid->Florpyrauxifen_benzyl Pyrazolyl_Picolinates 6-Pyrazolyl-Picolinates Picolinic_Acid->Pyrazolyl_Picolinates

References

Application Note: A Scalable Synthesis Protocol for Ethyl 6-Nitropicolinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 6-nitropicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a variety of more complex molecules. The introduction of a nitro group onto the pyridine ring, particularly in a position that activates it for further functionalization, presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution reactions like nitration.[1][2] This document outlines a scalable, multi-step synthesis for this compound, starting from the readily available 2-picolinic acid. The protocol includes detailed experimental procedures, process scale-up considerations, and methods for subsequent derivatization.

Overall Synthetic Workflow

The proposed synthesis follows a four-step sequence designed for scalability and control over each transformation. The strategy involves an initial esterification, followed by N-oxidation to activate the pyridine ring for nitration, the nitration itself, and a final deoxygenation to yield the target compound.

G cluster_0 Synthesis of this compound A 2-Picolinic Acid B Ethyl Picolinate A->B Esterification (EtOH, H2SO4) C Ethyl Picolinate N-Oxide B->C N-Oxidation (m-CPBA or H2O2/AcOH) D Ethyl 4-Nitro-picolinate N-Oxide C->D Nitration (HNO3, H2SO4) E This compound D->E Isomerization/Rearrangement or Deoxygenation (PCl3)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Esterification of 2-Picolinic Acid to Ethyl Picolinate

This standard Fischer esterification procedure provides high yields of the corresponding ethyl ester, a crucial starting material for the subsequent steps.

Materials:

  • 2-Picolinic Acid

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Heating Mantle and Reflux Condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-picolinic acid (1.0 eq).

  • Add an excess of absolute ethanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain Ethyl Picolinate as an oil.

ParameterValue
Reactants 2-Picolinic Acid, Ethanol, Sulfuric Acid
Typical Scale 100 g
Reaction Time 4-6 hours
Temperature Reflux (~78 °C)
Typical Yield 90-95%
Purity (crude) >95%
Step 2: N-Oxidation of Ethyl Picolinate

The N-oxidation of the pyridine ring is a critical activation step that facilitates the subsequent electrophilic nitration.

Materials:

  • Ethyl Picolinate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

Procedure (using m-CPBA):

  • Dissolve Ethyl Picolinate (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl Picolinate N-Oxide.

ParameterValue
Reactants Ethyl Picolinate, m-CPBA
Typical Scale 100 g
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 85-90%
Purity (crude) >90%
Step 3: Nitration of Ethyl Picolinate N-Oxide

This is a critical and potentially hazardous step that requires strict temperature control. The N-oxide directs nitration primarily to the 4-position. While direct nitration to the 6-position is less common, process optimization or alternative strategies may be required for specific isomers. The protocol below is for the synthesis of the 4-nitro derivative, a common intermediate.[3][4]

Materials:

  • Ethyl Picolinate N-Oxide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice/Water bath

  • Ammonium Hydroxide (concentrated)

Procedure:

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (3.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C.

  • In a separate flask, dissolve Ethyl Picolinate N-Oxide (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Cool the solution of the N-oxide to 0 °C.

  • Slowly add the pre-cooled nitrating mixture to the N-oxide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.[3]

  • Cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until pH 7-8 is reached.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain Ethyl 4-Nitropicolinate N-Oxide.

ParameterValue
Reactants Ethyl Picolinate N-Oxide, HNO₃, H₂SO₄
Typical Scale 50 g
Reaction Time 2-3 hours
Temperature 90-100 °C
Typical Yield 70-80%
Purity (crude) >85%
Step 4: Deoxygenation to this compound

The final step involves the removal of the N-oxide to yield the target compound. Note: This assumes the previous step yielded the desired 6-nitro isomer or that a subsequent isomerization/purification was performed.

Materials:

  • This compound N-Oxide (or isomer mixture)

  • Phosphorus Trichloride (PCl₃)

  • Chloroform or Dichloromethane

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • Dissolve the crude this compound N-Oxide (1.0 eq) in chloroform (10 volumes).

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

ParameterValue
Reactants This compound N-Oxide, PCl₃
Typical Scale 50 g
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purity (final) >98%

Scale-Up Considerations and Safety

  • Nitration: This reaction is highly exothermic and can lead to thermal runaway.[5] For larger scales, continuous flow reactors are recommended to ensure better temperature control and safer handling of nitrating agents.[5] The addition of the nitrating mixture must be done slowly with efficient cooling.

  • Reagent Handling: Concentrated acids and phosphorus trichloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Work-up: The quenching of strong acids and PCl₃ is highly exothermic and releases toxic fumes. The process must be done slowly and with vigorous stirring in an open or well-ventilated system.

  • Purification: On a larger scale, recrystallization is often more practical than chromatography for final product purification.

Synthesis of Derivatives from this compound

This compound is a versatile intermediate for creating a library of substituted picolinates. The nitro group can be reduced to an amine, which can then undergo various transformations, or it can be displaced by nucleophiles.

G cluster_1 Derivatization of this compound Start This compound Amine Ethyl 6-Aminopicolinate Start->Amine Reduction (e.g., H2, Pd/C) Halide Ethyl 6-Halopicolinate Start->Halide Sandmeyer Reaction (via Amine) Alkoxy Ethyl 6-Alkoxypicolinate Start->Alkoxy Nucleophilic Substitution (e.g., NaOR) Amide Amide Derivatives Amine->Amide Acylation Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation

Caption: Potential derivatization pathways for this compound.

A common and highly useful transformation is the reduction of the nitro group to an amine, yielding Ethyl 6-aminopicolinate. This can be readily achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acetic acid. This amino derivative serves as a precursor for a wide range of further modifications, including acylation, sulfonylation, and Sandmeyer reactions to introduce other functional groups.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 6-nitropicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:

  • Starting Materials: 6-hydroxynicotinic acid or its ethyl ester.

  • Byproducts: Isomeric nitropicolinates, or products from over-nitration.

  • Degradation Products: 6-hydroxypicolinic acid or its ethyl ester, resulting from hydrolysis of the nitro group. The ester functionality could also be susceptible to hydrolysis.

Q3: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?

A3: The presence of residual solvent or certain impurities can lower the melting point of the compound, causing it to appear as an oil. In some cases, even small amounts of structurally similar byproducts can form a eutectic mixture with the desired product, resulting in a lower melting point. Ensure all solvent has been removed under high vacuum. If the issue persists, a more rigorous purification step, such as column chromatography, may be necessary.

Q4: I am observing a poor recovery after recrystallization. What can I do to improve the yield?

A4: Poor recovery during recrystallization can be due to several factors:

  • Sub-optimal Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out with impurities.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can result in significant loss of product to the filtrate.

Experiment with different solvent systems and ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as an oil instead of crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Insoluble impurities are present.Perform a hot filtration to remove any insoluble material before allowing the solution to cool.

Problem 2: No Crystal Formation Upon Cooling.

Possible Cause Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
The solution is clean and lacks nucleation sites.Scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a seed crystal of the pure compound.
Insufficient cooling.Ensure the solution has been cooled in an ice bath for an adequate amount of time.
Column Chromatography

Problem 1: Poor Separation of the Desired Compound from Impurities.

Possible Cause Solution
Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will generally translate to good separation on a column. For aromatic nitro compounds, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1]
Column was not packed properly.Ensure the stationary phase is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable.
Overloading the column with crude material.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Problem 2: The Compound is Stuck on the Column and Won't Elute.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound is interacting too strongly with the stationary phase.If using silica gel (which is acidic), basic compounds may bind strongly. Consider using neutral or basic alumina as the stationary phase, or adding a small amount of a modifier like triethylamine to the mobile phase.

Experimental Protocols

Recrystallization of this compound (General Procedure)
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvent systems for compounds with ester and nitro functionalities include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationPurity (Hypothetical)
EthanolSparingly SolubleSolubleGood98.5%
IsopropanolSparingly SolubleSolubleGood99.1%
Ethyl Acetate/Hexane (1:3)InsolubleSolubleVery Good99.5%
WaterInsolubleInsoluble--
TolueneSolubleVery SolublePoor95.0%
Column Chromatography of this compound (General Procedure)
  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of moderate polarity. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluent and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Data Presentation: Column Chromatography Conditions (Hypothetical Data)

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 10% to 30% Ethyl Acetate in Hexanes
Elution Order1. Less polar impurities2. Ethyl 6-nitropicolinate3. More polar impurities
Purity Achieved>99.5%
Recovery~85%

Visualizations

Purification_Workflow crude Crude Ethyl 6-nitropicolinate recrystallization Recrystallization crude->recrystallization Minor Impurities column Column Chromatography crude->column Complex Mixture/ Close Impurities pure_product Pure Ethyl 6-nitropicolinate recrystallization->pure_product impurities Impurities in Mother Liquor/Fractions recrystallization->impurities column->pure_product column->impurities analysis Purity Analysis (e.g., NMR, HPLC) pure_product->analysis Troubleshooting_Logic start Purification Issue Identified is_recrys Using Recrystallization? start->is_recrys oiling_out Oiling Out? is_recrys->oiling_out Yes poor_sep Poor Separation? is_recrys->poor_sep No (Column) no_crystals No Crystals? oiling_out->no_crystals No solution1 Change Solvent/ Cool Slowly oiling_out->solution1 Yes solution2 Concentrate/ Add Seed Crystal no_crystals->solution2 Yes stuck_on_column Compound Stuck? poor_sep->stuck_on_column No solution3 Optimize Mobile Phase (via TLC) poor_sep->solution3 Yes solution4 Increase Mobile Phase Polarity stuck_on_column->solution4 Yes

References

Technical Support Center: Synthesis of Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 6-nitropicolinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step process. This process begins with the N-oxidation of 2-picoline to form 2-picoline-N-oxide. This intermediate is then nitrated, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, to yield 6-nitro-2-picolinic acid N-oxide. Subsequently, the N-oxide is removed, and the resulting 6-nitropicolinic acid is esterified with ethanol under acidic conditions to produce the final product, this compound.

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential issues and how to address them:

  • Incomplete Nitration: The nitration of the pyridine N-oxide ring is a critical step. Insufficiently harsh conditions (temperature, time, or acid concentration) can lead to a significant amount of unreacted starting material.

    • Solution: Ensure your nitrating mixture is freshly prepared and of the correct concentration. Monitor the reaction temperature closely, as the nitration of pyridine N-oxides often requires elevated temperatures (e.g., 125-130°C) for several hours to proceed to completion.[1]

  • Isomer Formation: Nitration of substituted pyridines can sometimes lead to the formation of multiple isomers. While the 6-position is often favored in 2-substituted pyridines, other isomers can form, reducing the yield of the desired product.

    • Solution: Precise control of reaction temperature and the ratio of nitrating agents can help to improve the regioselectivity of the reaction. Post-reaction analysis by techniques like HPLC or NMR is crucial to identify and quantify isomeric byproducts.

  • Inefficient Esterification: The Fischer esterification is an equilibrium reaction.[2][3]

    • Solution: To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent). Additionally, removing water as it forms, for example by using a Dean-Stark apparatus, can significantly improve the yield.[2]

  • Product Loss During Workup: The product may be lost during extraction and purification steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Use an adequate amount of a suitable organic solvent for extraction. Careful handling during purification steps like column chromatography is also essential.

Q3: I am observing unexpected spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?

Several byproducts can be formed during the synthesis of this compound. The table below summarizes the most common ones.

Byproduct Potential Cause Identification Mitigation/Removal
Isomeric Nitropicolinates (e.g., Ethyl 4-nitropicolinate) Non-regioselective nitration of the pyridine N-oxide ring.Can be distinguished from the desired product by chromatographic methods (TLC, HPLC, GC) and spectroscopic techniques (NMR).Optimize nitration conditions (temperature, reaction time) to favor the desired isomer. Separation can be achieved by careful column chromatography.
Dinitrated Picolinates Over-nitration due to excessively harsh reaction conditions (high temperature, prolonged reaction time, or high concentration of nitrating agent).Higher molecular weight than the desired product, detectable by mass spectrometry. Different chromatographic retention times.Use milder nitration conditions. Carefully control the stoichiometry of the nitrating agents. Can be separated by column chromatography.
Unreacted 6-Nitropicolinic Acid Incomplete esterification.Can be detected by its different solubility and chromatographic behavior compared to the ester. It will show a broad -OH peak in the IR spectrum.Drive the esterification equilibrium to completion by using excess ethanol and removing water. Can be removed by a basic wash during workup.[2]
Unreacted 2-Picoline-N-oxide Incomplete nitration.Can be identified by comparison with a standard of the starting material using TLC or HPLC.Ensure nitration reaction goes to completion by using appropriate conditions.[1] Can be removed during aqueous workup and purification.
Polymeric/Tarry Materials Decomposition of starting materials or products under harsh acidic and high-temperature conditions.Dark-colored, often insoluble materials.Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. Can be removed by filtration or during chromatographic purification.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester carbonyl, nitro group).

Experimental Protocols

Synthesis of 6-Nitro-2-picolinic Acid N-oxide (Illustrative Protocol based on similar nitrations)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and preliminary experiments.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • Nitration Reaction: To a solution of 2-picoline-N-oxide, slowly add the pre-cooled nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is carefully heated to the desired temperature (e.g., 125-130°C) and maintained for several hours.[1] The reaction should be monitored by TLC or HPLC.

  • Workup: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The pH is then adjusted to neutral using a suitable base (e.g., sodium carbonate solution). The precipitated product is collected by filtration, washed with cold water, and dried.

Esterification of 6-Nitropicolinic Acid (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired), dissolve 6-nitropicolinic acid in a large excess of absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[2][3]

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Visualizations

Synthesis_Troubleshooting start Start Synthesis low_yield Low Yield start->low_yield Issue impure_product Impure Product (Unexpected Spots/Peaks) start->impure_product Issue incomplete_nitration Incomplete Nitration low_yield->incomplete_nitration Cause isomer_formation Isomer Formation low_yield->isomer_formation Cause inefficient_esterification Inefficient Esterification low_yield->inefficient_esterification Cause workup_loss Product Loss During Workup low_yield->workup_loss Cause impure_product->isomer_formation Cause over_nitration Over-nitration (Dinitrated Products) impure_product->over_nitration Cause unreacted_acid Unreacted Carboxylic Acid impure_product->unreacted_acid Cause unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Cause tar_formation Tarry Byproducts impure_product->tar_formation Cause optimize_nitration Optimize Nitration: - Increase Temp/Time - Check Acid Concentration incomplete_nitration->optimize_nitration Solution isomer_formation->optimize_nitration Solution purification Purification: - Column Chromatography isomer_formation->purification optimize_esterification Optimize Esterification: - Use Excess EtOH - Remove Water inefficient_esterification->optimize_esterification Solution improve_workup Improve Workup: - Adjust pH - Sufficient Solvent workup_loss->improve_workup Solution over_nitration->purification milder_conditions Use Milder Conditions: - Lower Temp/Time over_nitration->milder_conditions Solution basic_wash Basic Wash During Workup unreacted_acid->basic_wash Solution unreacted_sm->optimize_nitration Solution unreacted_sm->purification tar_formation->purification tar_formation->milder_conditions Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 6-nitropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The most plausible synthetic route, based on established chemical principles, involves three key stages:

  • Oxidation: Conversion of 2-Amino-6-methylpyridine to 6-Aminopicolinic acid.

  • Diazotization-Nitration (Sandmeyer-type Reaction): Transformation of the amino group of 6-Aminopicolinic acid into a nitro group to yield 6-Nitropicolinic acid.

  • Esterification: Reaction of 6-Nitropicolinic acid with ethanol to produce the final product, this compound.

This guide will address potential issues that may be encountered at each of these critical stages.

Experimental Workflow Diagram

A 2-Amino-6-methylpyridine B Oxidation A->B KMnO4 or other oxidizing agent C 6-Aminopicolinic acid B->C D Diazotization-Nitration C->D NaNO2, HBF4 then NaNO2, Cu(0) E 6-Nitropicolinic acid D->E F Esterification E->F Ethanol, H2SO4 (cat.) G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides and FAQs

Stage 1: Oxidation of 2-Amino-6-methylpyridine

Objective: To selectively oxidize the methyl group to a carboxylic acid without affecting the amino group or the pyridine ring.

Experimental Protocol:

A common method for the oxidation of a methyl group on a pyridine ring is the use of potassium permanganate (KMnO₄) in a basic aqueous solution.

  • Dissolve 2-Amino-6-methylpyridine in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate. The reaction is exothermic and the color will change from purple to a brown precipitate of manganese dioxide (MnO₂).

  • After the addition is complete, continue to reflux until the purple color of the permanganate is gone.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the 6-Aminopicolinic acid.

  • Filter the precipitate, wash with cold water, and dry.

ParameterRecommended Condition
Oxidizing Agent Potassium permanganate (KMnO₄)
Solvent Aqueous Sodium Hydroxide
Temperature Reflux
pH for Precipitation Isoelectric point (typically pH 3-4)

Troubleshooting Q&A:

  • Q1: The reaction is incomplete, and I have a low yield of 6-Aminopicolinic acid.

    • A1: This could be due to insufficient oxidizing agent or reaction time. Ensure that the KMnO₄ is added in a stoichiometric excess. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion before workup. Also, ensure the reflux temperature is maintained.

  • Q2: The product is contaminated with starting material.

    • A2: This is also indicative of an incomplete reaction. See A1. Additionally, ensure the final product precipitation is carried out at the correct pH to maximize the yield of the desired product while leaving unreacted starting material in the solution.

  • Q3: The product is dark and appears impure.

    • A3: This may be due to the formation of side products from over-oxidation or degradation. Ensure the temperature is controlled during the exothermic addition of KMnO₄. The product can be purified by recrystallization from hot water or an alcohol/water mixture.

Stage 2: Diazotization-Nitration of 6-Aminopicolinic acid

Objective: To convert the amino group to a nitro group. This is a challenging transformation that requires careful control of temperature and reagent addition.

Experimental Protocol:

This is a modified Sandmeyer-type reaction.

  • Diazotization:

    • Suspend 6-Aminopicolinic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Nitration:

    • In a separate flask, prepare a mixture of sodium nitrite and copper powder in water, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the nitrite/copper mixture. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Workup:

    • Acidify the reaction mixture with a mineral acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 6-Nitropicolinic acid.

ParameterRecommended Condition
Diazotization Temp. 0-5 °C
Nitration Reagents NaNO₂, Copper powder
Nitration Temp. 0-5 °C, then warm to RT
Solvent Water, Ethyl Acetate (for extraction)

Troubleshooting Q&A:

  • Q1: The yield of 6-Nitropicolinic acid is very low.

    • A1: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled. Ensure the temperature is maintained at 0-5 °C throughout the diazotization and addition steps. The freshness of the sodium nitrite is also crucial.

  • Q2: A large amount of a phenolic byproduct (6-Hydroxypicolinic acid) is formed.

    • A2: This is a common side reaction due to the reaction of the diazonium salt with water. Ensure the addition of the diazonium salt to the nitrite/copper mixture is done promptly after its formation. Using a non-aqueous solvent for the second step, if feasible, could also minimize this.

  • Q3: The reaction is very vigorous and difficult to control.

    • A3: The decomposition of the diazonium salt is highly exothermic and releases nitrogen gas. The addition of the diazonium salt solution must be done very slowly with efficient stirring and cooling.

Stage 3: Esterification of 6-Nitropicolinic acid

Objective: To form the ethyl ester of 6-Nitropicolinic acid.

Experimental Protocol (Fischer Esterification):

  • Suspend 6-Nitropicolinic acid in an excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

ParameterRecommended Condition
Alcohol Anhydrous Ethanol (in excess)
Catalyst Concentrated Sulfuric Acid
Temperature Reflux
Workup Neutralization with NaHCO₃ solution

Troubleshooting Q&A:

  • Q1: The esterification reaction does not go to completion.

    • A1: Fischer esterification is an equilibrium process.[1][2] To drive the reaction towards the product, use a large excess of ethanol and ensure that the reagents are anhydrous, as water can shift the equilibrium back to the starting materials.[2] The amount of acid catalyst can also be optimized.

  • Q2: The product is contaminated with unreacted carboxylic acid.

    • A2: This indicates an incomplete reaction (see A1). During workup, ensure thorough washing with sodium bicarbonate solution to remove any remaining acidic starting material.

  • Q3: The product decomposes during the reaction or workup.

    • A3: The nitro group can be sensitive to harsh acidic conditions and high temperatures. If decomposition is observed, consider using a milder esterification method, such as converting the carboxylic acid to an acid chloride with thionyl chloride followed by reaction with ethanol, or using a coupling agent like DCC.

Logical Relationship Diagram for Troubleshooting

cluster_oxidation Stage 1: Oxidation cluster_nitration Stage 2: Diazotization-Nitration cluster_esterification Stage 3: Esterification O1 Low Yield O1_S1 Increase oxidizing agent O1->O1_S1 O1_S2 Increase reaction time O1->O1_S2 O2 Impure Product O2_S1 Control temperature O2->O2_S1 O2_S2 Recrystallize product O2->O2_S2 N1 Low Yield N1_S1 Strict temperature control (0-5 °C) N1->N1_S1 N1_S2 Use fresh NaNO2 N1->N1_S2 N2 Phenolic Byproduct N2_S1 Prompt use of diazonium salt N2->N2_S1 E1 Incomplete Reaction E1_S1 Use excess anhydrous ethanol E1->E1_S1 E1_S2 Remove water E1->E1_S2 E2 Decomposition E2_S1 Use milder conditions (e.g., DCC coupling) E2->E2_S1

Caption: Troubleshooting logic for the synthesis of this compound.

References

Ethyl 6-nitropicolinate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is designed to help anticipate and resolve common stability and degradation issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and use of this compound.

Problem Possible Cause Recommended Solution
Loss of potency or unexpected experimental results over time. Degradation of this compound due to improper storage conditions.Store the compound in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C for nitroaromatic esters). Consider inert gas overlay (e.g., argon or nitrogen) for long-term storage to prevent oxidation.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound. This could be due to hydrolysis of the ester, reduction of the nitro group, or other reactions.Analyze the degradation products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify their structures. The primary degradation product is likely 6-nitropicolinic acid from hydrolysis.
Inconsistent results between different batches of the compound. Variation in purity or the presence of degradation products in older batches.Always use a fresh, well-characterized batch of this compound for critical experiments. Re-analyze the purity of older batches before use.
Discoloration of the material (e.g., yellowing). This may indicate photodecomposition or other degradation pathways leading to chromophoric impurities.Protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-nitropicolinic acid and ethanol. This is often the primary degradation route in aqueous solutions.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

Q2: How can I monitor the stability of my this compound samples?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The peak area of the parent compound can then be monitored over time under various stress conditions (e.g., different pH values, temperatures, and light exposure).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

Q4: Is this compound sensitive to light?

A4: Nitroaromatic compounds are often photosensitive. Therefore, it is crucial to protect this compound from light to prevent potential photodegradation. Use amber-colored glassware or wrap containers with opaque material.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The ester group of this compound is susceptible to pH-dependent hydrolysis. The rate of hydrolysis is generally lowest at a neutral pH (around 6-7) and increases significantly under both acidic and basic conditions.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. Researchers should perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.

Condition Timepoint Parameter Value % Degradation
Hydrolytic Stability (pH 3) 0 hoursPurity (HPLC)99.5%0%
24 hoursPurity (HPLC)
48 hoursPurity (HPLC)
Hydrolytic Stability (pH 7) 0 hoursPurity (HPLC)99.5%0%
24 hoursPurity (HPLC)
48 hoursPurity (HPLC)
Hydrolytic Stability (pH 9) 0 hoursPurity (HPLC)99.5%0%
24 hoursPurity (HPLC)
48 hoursPurity (HPLC)
Thermal Stability (40°C) 0 daysPurity (HPLC)99.5%0%
7 daysPurity (HPLC)
14 daysPurity (HPLC)
Photostability (ICH Q1B) 0 hoursPurity (HPLC)99.5%0%
1.2 million lux hoursPurity (HPLC)
200 W h/m²Purity (HPLC)

Experimental Protocols

Protocol 1: General Procedure for HPLC-Based Stability Assessment of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the appropriate stress condition medium (e.g., buffer of a specific pH for hydrolysis studies) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Store the stability samples under the desired stress conditions (e.g., specific temperature, light exposure).

  • Timepoint Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.

  • Sample Quenching (if necessary): Neutralize the sample if it is in an acidic or basic solution to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Visualizations

DegradationPathways This compound This compound 6-nitropicolinic acid 6-nitropicolinic acid This compound->6-nitropicolinic acid Hydrolysis (Acid/Base) Ethanol Ethanol This compound->Ethanol Hydrolysis (Acid/Base) Reduced Products Reduced Products This compound->Reduced Products Reduction Ethyl 6-aminopicolinate Ethyl 6-aminopicolinate Reduced Products->Ethyl 6-aminopicolinate e.g.

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Check Purity of Starting Material start->check_purity is_pure Is it pure? check_purity->is_pure new_batch Use a fresh, characterized batch is_pure->new_batch No review_storage Review Storage and Handling is_pure->review_storage Yes end Problem Resolved new_batch->end investigate_degradation Investigate Potential Degradation (HPLC, LC-MS) review_storage->investigate_degradation identify_products Identify Degradation Products (MS, NMR) investigate_degradation->identify_products identify_products->end

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Ethyl 6-nitropicolinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 6-nitropicolinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the oxidation of ethyl picolinate to form ethyl 2-pyridinecarboxylate N-oxide. The second step is the nitration of the N-oxide intermediate to yield the final product, this compound. The N-oxide formation activates the pyridine ring, making it more susceptible to electrophilic substitution.[1][2]

Q2: What are the common challenges in the synthesis of this compound?

Common challenges include achieving high yield and purity. Low yields can result from incomplete reactions or product loss during workup and purification.[3] Purity is often compromised by the formation of isomeric byproducts, primarily the 4-nitro isomer, due to the directing effects of the N-oxide group.[4] Incomplete nitration can also leave unreacted starting material, further complicating purification.

Q3: What are the key safety precautions to consider during this synthesis?

The nitration step involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. It is crucial to handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be cooled properly, as nitrations are often exothermic.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete oxidation of ethyl picolinate. 2. Inefficient nitration of the N-oxide. 3. Product loss during workup and extraction. 4. Decomposition of the product.1. Monitor the oxidation reaction by TLC to ensure complete consumption of the starting material. Consider extending the reaction time or using a slight excess of the oxidizing agent. 2. Ensure the nitrating agent is fresh and added at the correct temperature. Optimize the reaction time and temperature. 3. Use a sufficient amount of extraction solvent and perform multiple extractions. Back-extract the aqueous layer to recover any dissolved product. 4. Avoid excessive heat during reaction and purification steps. Store the final product in a cool, dark, and dry place.
Low Purity (Presence of Isomers) Formation of the 4-nitro isomer during the nitration step. The N-oxide group directs electrophilic substitution to the 4- and 2-/6- positions.1. Reaction Conditions: Carefully control the reaction temperature during nitration, as lower temperatures can sometimes favor the formation of one isomer over another. 2. Purification: Employ careful column chromatography with a suitable solvent system to separate the isomers. HPLC can also be used for analytical and preparative separation.[5]
Incomplete Nitration 1. Insufficient nitrating agent. 2. Deactivation of the nitrating agent. 3. Short reaction time.1. Use a slight excess of the nitrating agent. 2. Ensure the nitrating agent is of high quality and has not decomposed. 3. Monitor the reaction by TLC and continue until the starting N-oxide is consumed.
Product is an Oil Instead of a Solid Presence of impurities, such as residual solvent or isomeric byproducts, which can lower the melting point.1. Ensure all solvent is removed under vacuum. 2. Purify the product thoroughly using column chromatography. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Hydrolysis of the Ester Group Presence of water in the reaction mixture, especially under acidic or basic conditions.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. 3. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-pyridinecarboxylate N-oxide

This procedure is adapted from general methods for the oxidation of pyridines.

Materials:

  • Ethyl picolinate

  • Glacial acetic acid

  • Hydrogen peroxide (30%)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl picolinate in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30%) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-pyridinecarboxylate N-oxide.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This protocol is a general procedure for the nitration of pyridine N-oxides and should be optimized for this specific substrate.[6]

Materials:

  • Ethyl 2-pyridinecarboxylate N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

  • In a separate flask, dissolve ethyl 2-pyridinecarboxylate N-oxide in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of the N-oxide to the nitrating mixture dropwise, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for a few hours, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which will likely be a mixture of isomers, should be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Ethyl Picolinate Oxidation Oxidation (H2O2, Acetic Acid) Start->Oxidation N_Oxide Ethyl 2-pyridinecarboxylate N-oxide Oxidation->N_Oxide Nitration Nitration (HNO3, H2SO4) N_Oxide->Nitration Crude_Product Crude Product (Mixture of Isomers) Nitration->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Workup_Loss Product Loss during Workup? Low_Yield->Workup_Loss No Monitor_TLC Monitor reaction by TLC. Extend reaction time or add more reagent. Incomplete_Reaction->Monitor_TLC Decomposition Product Decomposition? Workup_Loss->Decomposition No Optimize_Extraction Perform multiple extractions. Back-extract aqueous layer. Workup_Loss->Optimize_Extraction Control_Temp Control temperature during reaction and purification. Decomposition->Control_Temp Purity_Issues Low_Purity Low Purity? Isomer_Formation Isomeric Impurities Present? Low_Purity->Isomer_Formation Yes Unreacted_SM Unreacted Starting Material? Low_Purity->Unreacted_SM No Optimize_Nitration Optimize nitration temperature. Use high-purity reagents. Isomer_Formation->Optimize_Nitration Column_Chromatography Purify by column chromatography. Isomer_Formation->Column_Chromatography Drive_Reaction Ensure complete reaction by monitoring with TLC. Unreacted_SM->Drive_Reaction

References

Side reactions of Ethyl 6-nitropicolinate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in solution?

A1: this compound is susceptible to three primary types of side reactions in solution:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (6-nitropicolinic acid) and ethanol. This reaction is catalyzed by the presence of acids or bases.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the nitro group or other substituents on the ring, depending on the reaction conditions and the nucleophile used.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (forming Ethyl 6-aminopicolinate) in the presence of a reducing agent.[4]

Q2: My reaction is turning acidic, and I'm observing a new, more polar spot on my TLC. What is likely happening?

A2: This is a strong indication of ester hydrolysis, which produces 6-nitropicolinic acid. The carboxylic acid functional group will lower the pH of your reaction mixture and is significantly more polar than the starting ester, resulting in a lower Rf value on a normal-phase TLC plate.

Troubleshooting:

  • Moisture Control: Ensure all solvents and reagents are anhydrous. The presence of water will promote hydrolysis.

  • pH Control: If your reaction conditions are not intended to be acidic or basic, consider using a non-nucleophilic buffer to maintain a neutral pH.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature.

Q3: I am using a nucleophile in my reaction and see multiple products, some of which do not contain the nitro group. What could be the cause?

A3: You are likely observing nucleophilic aromatic substitution (SNAr), where your nucleophile is displacing the nitro group on the pyridine ring. The nitro group is an effective electron-withdrawing group that activates the ring for such substitutions.

Troubleshooting:

  • Choice of Nucleophile: Strong, soft nucleophiles are more likely to participate in SNAr. If possible, consider using a less reactive nucleophile or protecting the sensitive positions on the ring.

  • Temperature: Like hydrolysis, SNAr is often accelerated by heat. Running the reaction at a lower temperature may favor your desired reaction pathway.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of substitution byproducts.

Q4: My reaction mixture is changing color, and I am isolating a product with a different mass spectrum corresponding to the loss of an oxygen atom and the gain of two hydrogen atoms. What is this side product?

A4: This is characteristic of the reduction of the nitro group to an amine, forming Ethyl 6-aminopicolinate. This can occur if your reaction mixture contains a reducing agent, or if certain reagents or catalysts are acting as unexpected reductants.

Troubleshooting:

  • Reagent Purity: Ensure that your reagents and solvents are free from contaminants that could act as reducing agents.

  • Inert Atmosphere: If your reaction is sensitive to reduction, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reductions.

  • Catalyst Choice: Some metal catalysts can facilitate the reduction of nitro groups. If you are using a metal catalyst for another transformation, consider if it is also promoting this side reaction.

Quantitative Data Summary

Parameter Effect on Hydrolysis Effect on Nucleophilic Substitution Effect on Nitro Reduction
pH Significant increase in rate under acidic or basic conditions.Can influence the nucleophilicity of the attacking species.Generally favored under acidic conditions with metal reductants.
Temperature Rate increases with temperature.Rate generally increases with temperature.Rate increases with temperature.
Presence of Water Directly leads to hydrolysis.Can act as a weak nucleophile.Generally does not directly cause reduction.
Nucleophile Strength Basic nucleophiles catalyze hydrolysis.Stronger nucleophiles increase the rate of substitution.Not a direct factor.
Reducing Agent Not a direct factor.Not a direct factor.Directly leads to reduction.

Experimental Protocols

Protocol 1: General Method for Monitoring Side Product Formation by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Eluent System: A common eluent system for separating this compound and its potential side products is a mixture of hexane and ethyl acetate. The ratio can be optimized, starting with a 7:3 (v/v) mixture.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active compounds.

    • Staining with potassium permanganate can help visualize non-UV-active compounds.

  • Interpretation:

    • This compound: The main, less polar spot.

    • 6-Nitropicolinic acid (Hydrolysis product): A more polar spot (lower Rf) that may streak.

    • Nucleophilic Substitution Product: The polarity will depend on the nucleophile used.

    • Ethyl 6-aminopicolinate (Reduction product): A more polar spot than the starting material.

Protocol 2: General Procedure for a Stability-Indicating HPLC Assay

This method can be adapted to quantify the purity of this compound and detect the formation of degradation products.[5][6][7]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its likely impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and record the chromatogram. The retention times will vary depending on the exact conditions and the specific side products formed. Generally, the more polar hydrolysis and reduction products will have shorter retention times than the parent compound on a reverse-phase column.

Visualizations

Side_Reactions cluster_hydrolysis Hydrolysis cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Reduction ENP_H This compound NPA 6-Nitropicolinic Acid ENP_H->NPA H+ or OH- / H2O ENP_S This compound SUB_PROD Substitution Product ENP_S->SUB_PROD Nucleophile (Nu-) ENP_R This compound EAP Ethyl 6-aminopicolinate ENP_R->EAP [H] (Reducing Agent) START This compound START->ENP_H START->ENP_S START->ENP_R

Caption: Primary side reaction pathways of this compound in solution.

Troubleshooting_Workflow START Unexpected Result in Reaction Q1 Is the reaction mixture becoming acidic? Is there a new polar spot on TLC? START->Q1 Q2 Are multiple products forming? Is the nitro group absent in some products? START->Q2 Q3 Is there a color change? Does mass spec indicate reduction? START->Q3 A1 Likely Hydrolysis Q1->A1 Yes S1 Control moisture (anhydrous conditions). Maintain neutral pH (buffer). Consider lower reaction temperature. A1->S1 A2 Likely Nucleophilic Substitution Q2->A2 Yes S2 Evaluate nucleophile strength. Lower reaction temperature. Optimize reaction time. A2->S2 A3 Likely Nitro Reduction Q3->A3 Yes S3 Check reagent purity for reductants. Use an inert atmosphere. Assess catalyst compatibility. A3->S3

Caption: Troubleshooting flowchart for common side reactions.

References

Technical Support Center: Functionalization of Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during its functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound?

The primary reactive sites on this compound are dictated by the strong electron-withdrawing properties of the nitro group (-NO₂) and the ethyl ester group (-COOEt). These groups render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro group are particularly activated. Additionally, the nitro group itself can be reduced to an amino group, and the ester can be hydrolyzed or transesterified .

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am not observing any reaction. What could be the issue?

For an SNAr reaction to occur, there must be a suitable leaving group on the pyridine ring, typically a halide. This compound itself does not have a leaving group other than the nitro group, which is a poor leaving group in this context. To achieve SNAr, you would typically start with a precursor like Ethyl 2-chloro-6-nitropicolinate. The nitro and ester groups strongly activate the 2-position for nucleophilic attack. If you are starting with a halogenated precursor and still see no reaction, consider the nucleophilicity of your reagent and the reaction conditions. Strongly electron-withdrawing groups on the pyridine ring activate it for nucleophilic attack.[1][2][3]

Q3: Can the nitro group itself act as a leaving group in SNAr reactions?

Yes, under certain conditions, the nitro group can be displaced by a nucleophile, although it is not as efficient as a halide leaving group.[4] This is more common in polynitroarenes or when the nitro group is not activated by other substituents. In the case of this compound, the presence of the ester at the 2-position might influence the regioselectivity of such a displacement.

Q4: What are the common challenges in reducing the nitro group of this compound?

The primary challenge is the potential for concurrent reduction or hydrolysis of the ethyl ester group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., with H₂/Pd-C) is a common method, but the catalyst can sometimes be poisoned by pyridine derivatives. Alternative reducing agents like SnCl₂ or Fe/NH₄Cl in a suitable solvent are often employed to selectively reduce the nitro group while preserving the ester functionality.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Suggestion
Poor Leaving Group Ensure you are using a substrate with a good leaving group (e.g., Cl, Br) at a position activated by the nitro and ester groups.
Insufficiently Nucleophilic Reagent Increase the nucleophilicity of your reagent. If using an alcohol or amine, consider deprotonating with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or amide.
Inappropriate Solvent SNAr reactions are favored by polar aprotic solvents like DMF, DMSO, or NMP. A green alternative that has shown promise is Cyrene.[5]
Low Reaction Temperature Gradually increase the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate.
Side Reactions The ester group may be susceptible to hydrolysis or aminolysis under basic conditions. Monitor the reaction for the formation of the corresponding carboxylic acid or amide.
Problem 2: Unwanted Side Products During Nitro Group Reduction
Potential Cause Troubleshooting Suggestion
Ester Hydrolysis If using acidic conditions (e.g., SnCl₂/HCl), the ester may hydrolyze. Consider using neutral conditions like Fe/NH₄Cl or catalytic hydrogenation with a carefully selected catalyst and solvent.
Ester Reduction Strong reducing agents like LiAlH₄ will reduce both the nitro group and the ester. Avoid these if you wish to preserve the ester.
Incomplete Reduction If you observe intermediates like nitroso or hydroxylamine species, increase the reaction time or the equivalents of the reducing agent.
Catalyst Poisoning (Catalytic Hydrogenation) The pyridine nitrogen can poison palladium or platinum catalysts. If this is suspected, try a different catalyst (e.g., Raney Nickel) or a different reduction method.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol

This protocol is adapted for a generic SNAr reaction on a suitable precursor like Ethyl 2-chloro-6-nitropicolinate.

  • Reagents and Materials:

    • Ethyl 2-chloro-6-nitropicolinate (1.0 mmol)

    • Substituted Phenol (1.1 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Cyrene (3 mL)

    • Sealed reaction tube

    • Stirring plate and heating block

  • Procedure: a. To a sealed reaction tube, add Ethyl 2-chloro-6-nitropicolinate (1.0 mmol), the desired phenol (1.1 mmol), and Cyrene (3 mL). b. Add triethylamine (2.0 mmol) to the mixture. c. Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 90-120 °C) with vigorous stirring for 15-30 minutes.[5] d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Add ice-water to the reaction mixture to precipitate the product. g. Collect the solid by filtration, wash with cold water, and dry under vacuum. h. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Selective Reduction of the Nitro Group to an Amine

This protocol describes a common method for the selective reduction of a nitro group in the presence of an ester.

  • Reagents and Materials:

    • This compound (1.0 mmol)

    • Iron powder (Fe) (5.0 mmol)

    • Ammonium chloride (NH₄Cl) (5.0 mmol)

    • Ethanol (10 mL)

    • Water (2.5 mL)

    • Round-bottom flask with reflux condenser

    • Stirring plate and heating mantle

  • Procedure: a. To a round-bottom flask, add this compound (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol). b. Add the ethanol/water solvent mixture (10 mL ethanol, 2.5 mL water). c. Heat the mixture to reflux with vigorous stirring. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. f. Wash the celite pad with additional ethanol. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude Ethyl 6-aminopicolinate by column chromatography or other suitable methods.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_products Primary Products start This compound reduction Nitro Group Reduction (e.g., Fe/NH4Cl) start->reduction snar Nucleophilic Aromatic Substitution (Requires Leaving Group Precursor) start->snar Halogenation Precursor amino_product Ethyl 6-aminopicolinate reduction->amino_product snar_product Substituted Picolinate snar->snar_product

Caption: Functionalization pathways for this compound.

troubleshooting_snar start S_N_Ar Reaction on This compound Derivative check_yield Is the reaction yield low? start->check_yield check_lg Is there a good leaving group (e.g., Cl, Br)? check_yield->check_lg Yes success Reaction Successful check_yield->success No check_nuc Is the nucleophile strong enough? check_lg->check_nuc Yes solution_lg Synthesize precursor with a suitable leaving group. check_lg->solution_lg No check_cond Are the solvent and temperature appropriate? check_nuc->check_cond Yes solution_nuc Use a stronger nucleophile or add a base. check_nuc->solution_nuc No check_cond->success Yes failure Further Optimization Needed check_cond->failure No solution_lg->start solution_nuc->start solution_cond Use a polar aprotic solvent (DMF, DMSO) and increase temperature. solution_cond->start

Caption: Troubleshooting logic for SNAr reactions.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 6-nitropicolinate. The focus is on the catalytic hydrogenation of the nitro group to yield the corresponding amine, a critical transformation in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

The most frequently employed and effective catalysts for the reduction of aromatic nitro groups, including on heteroaromatic rings like pyridine, are palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts such as platinum dioxide (Adam's catalyst).[1] Pd/C is often the first choice due to its high activity and selectivity.[1] Raney Nickel is a cost-effective alternative and is particularly useful when trying to avoid dehalogenation of aryl halides, should they be present in the substrate.[1][2] Platinum catalysts are also highly effective but can be more expensive.

Q2: What are typical reaction conditions for the hydrogenation of this compound?

While specific conditions should be optimized for each scale and setup, typical starting parameters for the hydrogenation of aromatic nitro compounds are as follows:

  • Solvent: Ethanol or methanol are common choices. Acetic acid can also be used and may enhance the reaction rate.

  • Temperature: Reactions are often run at room temperature but can be heated (e.g., to 50°C) to increase the reaction rate.

  • Pressure: Hydrogen pressure can range from atmospheric (using a hydrogen balloon) to higher pressures (e.g., 50 psi or higher) in a specialized reactor. Higher pressures generally lead to faster reaction rates.

Q3: How do I know when the reaction is complete?

Reaction completion can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A common method is to spot the reaction mixture on a TLC plate and compare it to the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is progressing. Staining with a visualizing agent like ninhydrin can help identify the amine product.

Q4: What are potential side reactions?

Potential side reactions during the hydrogenation of a substituted nitropyridine like this compound can include:

  • Incomplete reduction: This can lead to the formation of nitroso or hydroxylamine intermediates.

  • Ring saturation: At higher pressures and temperatures, the pyridine ring itself can be hydrogenated.

  • Hydrogenolysis: If other sensitive functional groups are present (e.g., benzyl ethers, aryl halides), they may be cleaved. Platinum catalysts are sometimes preferred over palladium to minimize hydrogenolysis when reducing nitro compounds.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Stalled Reaction 1. Catalyst Inactivity/Poisoning: The catalyst may be old, of poor quality, or poisoned by impurities (e.g., sulfur or thiol compounds).- Use a fresh batch of high-quality catalyst.- Ensure all glassware is clean and solvents are pure.- If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.
2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure. If using a balloon, ensure it is fully inflated and consider switching to a pressurized reactor system.
3. Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.- Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Low Product Yield 1. Incomplete Reaction: The reaction may not have been allowed to run to completion.- Increase the reaction time and monitor progress by TLC or GC/LC-MS.- Consider increasing the temperature or hydrogen pressure.
2. Product Adsorption to Catalyst: The amine product can sometimes adsorb strongly to the catalyst surface, leading to losses during filtration.- After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethanol) to recover adsorbed product.
3. Side Reactions: Formation of byproducts reduces the yield of the desired amine.- Optimize reaction conditions (lower temperature, lower pressure) to improve selectivity.- Consider a different catalyst that may be more selective (e.g., Raney Nickel instead of Pd/C if dehalogenation is an issue).[1]
Formation of Multiple Products 1. Over-reduction: The pyridine ring may be getting hydrogenated in addition to the nitro group.- Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction time.- Screen different catalysts; Pd/C is generally less aggressive for ring saturation than platinum-based catalysts.
2. Presence of Intermediates: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates.- Increase reaction time or catalyst loading to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general starting point and should be optimized for your specific setup.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen source (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a reaction flask, dissolve this compound in ethanol (e.g., 0.1 M concentration).

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the inert gas and introduce hydrogen gas (e.g., via a balloon or by pressurizing the reactor).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.

  • Wash the filter cake with additional ethanol to ensure all product is recovered.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-aminopicolinate.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Preparation and Use of W-6 Raney Nickel Catalyst

This protocol describes the preparation of a highly active Raney Nickel catalyst.[4] Extreme caution should be exercised during the preparation and handling of Raney Nickel as it is pyrophoric.

Preparation of W-6 Raney Nickel:

  • In a 2-L Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.

  • Stir the solution rapidly and cool it to 50°C in an ice bath.

  • Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

  • After digestion, carefully decant the sodium aluminate solution and wash the catalyst with three 1-L portions of distilled water by decantation.

  • The resulting catalyst is stored under water until use.

Hydrogenation Procedure:

  • Follow the general hydrogenation procedure outlined in Protocol 1, substituting the wet Raney Nickel for Pd/C. The amount of Raney Nickel slurry to use will need to be determined empirically but is often used in larger quantities by weight than Pd/C.

Quantitative Data Summary

The following tables provide analogous data from the hydrogenation of related compounds, which can serve as a starting point for the optimization of this compound reactions.

Table 1: Hydrogenation of Ethyl Nicotinate using a Continuous Flow Reactor

Data adapted from a study on the process intensification for the continuous flow hydrogenation of ethyl nicotinate.

EntryCatalystConcentration (M)Flow Rate (mL/min)Temperature (°C)Pressure (bar)Productivity ( g/day )
15% Pd/Al2O30.12.54024-
25% Pd/Al2O30.22.55023-
35% Pd/Al2O30.23.06024-
45% Pd/Al2O30.43.06020260.64

Table 2: Hydrogenation of Aromatic Nitro Compounds with Pd-based Catalysts

Data adapted from a study on the liquid phase hydrogenation of various aromatic nitro-compounds.

SubstrateCatalystTemperature (K)Pressure (MPa)Duration (min)Yield (%)
p-NitrophenolPd/γ-Al2O3323-3431.0-4.012-4097.5
o-NitrophenolPd/γ-Al2O3323-3431.0-4.030-4496.0
p-NitroanilinePd-Pt/γ-Al2O3323-3431.0-4.012-2298.7

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve Ethyl 6-nitropicolinate in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert add_h2 Introduce Hydrogen purge_inert->add_h2 stir Stir Vigorously add_h2->stir monitor Monitor Reaction (TLC, GC, etc.) stir->monitor monitor->stir Reaction Incomplete purge_final Purge with Inert Gas monitor->purge_final Reaction Complete filter Filter Catalyst purge_final->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Ethyl 6-aminopicolinate purify->end troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Reaction Issue (Slow/Low Yield) poisoning Catalyst Poisoning? start->poisoning activity Low Catalyst Activity? start->activity pressure Insufficient H2 Pressure? start->pressure temp Low Temperature? start->temp stirring Poor Stirring? start->stirring sol_poison Use Fresh/High-Quality Catalyst & Solvents poisoning->sol_poison activity->sol_poison sol_pressure Increase H2 Pressure pressure->sol_pressure sol_temp Increase Temperature temp->sol_temp sol_stirring Increase Stirring Rate stirring->sol_stirring

References

Navigating Solvent Effects in Reactions of Ethyl 6-Nitropicolinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the critical role of solvents in modulating the reactivity of Ethyl 6-nitropicolinate, a key intermediate in pharmaceutical synthesis. Understanding these effects is paramount for reaction optimization, yield maximization, and impurity control. This guide offers troubleshooting advice, experimental protocols, and quantitative data to address common challenges encountered during its use in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues and questions regarding the reactivity of this compound in various solvent systems.

Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?

A1: Slow reaction rates are a frequent challenge. The primary factors to investigate are the solvent choice and the nature of the nucleophile.

  • Solvent Polarity: The transition state of an SNAr reaction is typically more charge-delocalized than the reactants. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][2] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic ring.[2]

  • Nucleophile Strength: The inherent reactivity of the nucleophile is crucial. If you are using a weak nucleophile, consider switching to a stronger one or using a stronger base to deprotonate the nucleophile in situ.

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be mindful of potential side reactions and decomposition of starting materials or products at elevated temperatures.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like methanol or ethanol, consider switching to DMF, DMSO, acetonitrile, or THF.

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.

  • Elevated Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Q2: I am observing significant side product formation in my reaction. How can the solvent choice help in minimizing these impurities?

A2: Side product formation is often linked to the reaction conditions, including the solvent.

  • Solvent-Induced Side Reactions: Some solvents can participate in the reaction. For instance, in the presence of a strong base, protic solvents can act as competing nucleophiles.

  • Temperature-Related Decomposition: High temperatures can lead to the decomposition of the starting material or the desired product, especially in the presence of residual acids or bases.

  • Reaction with Solvent Impurities: Water or other reactive impurities in the solvent can lead to undesired side reactions.

Mitigation Strategies:

  • Use Anhydrous Solvents: Ensure your solvents are dry to prevent hydrolysis of the ester group or reaction with the activated aromatic ring.

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition.

  • Choose an Inert Solvent: Select a solvent that is less likely to participate in side reactions under your reaction conditions.

Q3: How does the choice of solvent affect the regioselectivity of nucleophilic attack on substituted picolinates?

A3: While the nitro group at the 6-position strongly activates the 2- and 4-positions for nucleophilic attack, the solvent can play a subtle role in regioselectivity, particularly if there are other potential leaving groups or activated positions. The differential solvation of transition states leading to different isomers can influence the product ratio. For this compound, the primary site of attack is the carbon bearing the leaving group (e.g., a halide), but solvent effects should be considered in more complex systems.

Quantitative Data: Solvent Effects on SNAr Reactivity

While specific kinetic data for this compound is not extensively published, the following table summarizes the expected trend in reaction rates for a typical SNAr reaction based on data from analogous nitropyridine systems. The rate constants are relative and illustrate the general impact of the solvent.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)Rationale for Reactivity
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~1000Excellent at solvating cations, leaving the anion highly reactive. High boiling point allows for a wide temperature range.
N,N-Dimethylformamide (DMF)Polar Aprotic37~500Similar to DMSO, effectively solvates cations.
Acetonitrile (MeCN)Polar Aprotic37~100Good polar aprotic solvent, though generally less effective at solvating cations than DMSO or DMF.
Tetrahydrofuran (THF)Polar Aprotic7.5~10Lower polarity results in slower reaction rates compared to more polar aprotic solvents.
Methanol (MeOH)Polar Protic33~1Protic nature leads to strong solvation of the nucleophile through hydrogen bonding, reducing its reactivity.[2]
Ethanol (EtOH)Polar Protic24~0.5Similar to methanol, strong nucleophile solvation decreases the reaction rate.
TolueneNonpolar2.4<0.1Low polarity and inability to solvate charged intermediates leads to very slow reaction rates.

Experimental Protocols

This section provides a general, adaptable protocol for a typical nucleophilic aromatic substitution reaction involving this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, an alkoxide, or a thiol)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). With stirring, add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required to deprotonate the nucleophile, it should be added at this stage.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizing the Workflow and Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Glassware & Inert Atmosphere Reagents Add this compound & Solvent Setup->Reagents Addition Add Nucleophile Reagents->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Product Drying->Purification

Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Reaction Low Conversion or No Reaction Start->Check_Reaction Check_Side_Products Significant Side Products Start->Check_Side_Products Solvent_Issue Is the solvent polar aprotic? Check_Reaction->Solvent_Issue Dry_Solvent_Issue Is the solvent anhydrous? Check_Side_Products->Dry_Solvent_Issue Temp_Issue Is the temperature optimal? Solvent_Issue->Temp_Issue Yes Switch_Solvent Switch to DMF or DMSO Solvent_Issue->Switch_Solvent No Nucleophile_Issue Is the nucleophile strong enough? Temp_Issue->Nucleophile_Issue Yes Increase_Temp Increase Temperature Temp_Issue->Increase_Temp No Stronger_Nucleophile Use a stronger nucleophile or base Nucleophile_Issue->Stronger_Nucleophile No Use_Dry_Solvent Use anhydrous solvent Dry_Solvent_Issue->Use_Dry_Solvent No Lower_Temp Lower Reaction Temperature Dry_Solvent_Issue->Lower_Temp Yes

Caption: A decision tree for troubleshooting common issues in reactions with this compound.

References

Validation & Comparative

Spectral Analysis for Structure Confirmation: A Comparative Guide to Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Ethyl 6-nitropicolinate, a key organic compound with applications in pharmaceutical research and development. The confirmation of its chemical structure is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. This document presents a summary of expected spectral data based on related compounds and general principles of spectroscopy, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a reference for researchers to verify the structure and purity of their synthesized this compound.

Comparison of Key Spectral Data

To facilitate the structural confirmation of this compound, the following table summarizes its expected key spectral features in comparison to structurally related, commercially available alternatives: Ethyl picolinate, Ethyl nicotinate, and Ethyl isonicotinate.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z)
This compound (Expected) Aromatic protons: ~8.0-9.0; Ethyl protons: ~4.4 (q), ~1.4 (t)Carbonyl: ~164; Aromatic carbons: ~120-160; Nitro-substituted carbon: ~150-155; Ethyl carbons: ~62, ~14C=O stretch: ~1720-1740; NO₂ stretch: ~1530 & ~1350; C-N stretch: ~850Molecular Ion [M]⁺: 196
Ethyl picolinate Aromatic protons: ~7.4-8.7; Ethyl protons: ~4.4 (q), ~1.4 (t)Carbonyl: ~165; Aromatic carbons: ~122-149; Ethyl carbons: ~61, ~14C=O stretch: ~1725; C-N stretch: ~1590Molecular Ion [M]⁺: 151
Ethyl nicotinate Aromatic protons: ~7.3-9.2; Ethyl protons: ~4.4 (q), ~1.4 (t)[1][2]Carbonyl: ~165; Aromatic carbons: ~123-153; Ethyl carbons: ~61, ~14[1]C=O stretch: ~1720; C-N stretch: ~1590[3]Molecular Ion [M]⁺: 151[4]
Ethyl isonicotinate Aromatic protons: ~7.7-8.7; Ethyl protons: ~4.4 (q), ~1.4 (t)Carbonyl: ~165; Aromatic carbons: ~122-150; Ethyl carbons: ~61, ~14C=O stretch: ~1725; C-N stretch: ~1595Molecular Ion [M]⁺: 151

Note: The spectral data for this compound is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. Experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the structural confirmation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: Approximately 12-16 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: Approximately 0-220 ppm.

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation delay: 2-5 seconds.

    • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

    • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Apply the sample to the crystal and ensure good contact using the pressure arm.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

      • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Instrument: A mass spectrometer equipped with an electron ionization source.

    • Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-300).

    • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).

Experimental Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using the described spectral techniques.

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Ethyl 6-nitropicolinate Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Expected Data & Alternatives Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

A Comparative Analysis of Ethyl 6-Nitropicolinate and Its Nitropyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical properties, synthesis, and biological activities of ethyl 6-nitropicolinate and its various nitropyridine isomers, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with its positional isomers, offering researchers, scientists, and drug development professionals a valuable resource for understanding the nuanced differences between these compounds. The strategic placement of the nitro group and the ethyl ester on the pyridine ring significantly influences the physicochemical properties, reactivity, and biological activity of these molecules. This document aims to elucidate these differences through a systematic presentation of available data.

Physicochemical Properties: A Comparative Overview

The position of the nitro and ethyl carboxylate groups on the pyridine ring dramatically alters the physical and chemical characteristics of the isomers. While experimental data for all isomers is not uniformly available, the following tables summarize the known properties.

Table 1: Physicochemical Properties of Ethyl Nitropicolinate Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 3-nitropicolinate229343-13-9C₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 4-nitropicolinate1261269-59-3C₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 5-nitropicolinate30563-98-5C₈H₈N₂O₄196.16Not AvailableNot Available
This compoundNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available

Table 2: Physicochemical Properties of Ethyl Nitronicotinate Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 2-nitronicotinateNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 4-nitronicotinateNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 5-nitronicotinate1462-89-1C₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 6-nitronicotinateNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available

Table 3: Physicochemical Properties of Ethyl Nitroisonicotinate Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 2-nitroisonicotinateNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available
Ethyl 3-nitroisonicotinateNot AvailableC₈H₈N₂O₄196.16Not AvailableNot Available

Note: "Not Available" indicates that the data was not found in the searched resources.

Experimental Protocols: Synthesis of Nitropyridine Esters

The synthesis of ethyl nitropyridinecarboxylates generally involves two main strategies: nitration of the corresponding ethyl pyridinecarboxylate or esterification of the nitropyridinecarboxylic acid. The choice of method depends on the desired isomer and the availability of starting materials.

General Synthesis Workflow

G cluster_0 Method 1: Nitration of Pyridine Ester cluster_1 Method 2: Esterification of Nitropyridine Acid Ethyl Pyridinecarboxylate Ethyl Pyridinecarboxylate Nitration Nitration Ethyl Pyridinecarboxylate->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Ethyl Nitropyridinecarboxylate Isomers Ethyl Nitropyridinecarboxylate Isomers Nitration->Ethyl Nitropyridinecarboxylate Isomers Separation Separation Ethyl Nitropyridinecarboxylate Isomers->Separation Pure Isomer Pure Isomer Separation->Pure Isomer Nitropyridinecarboxylic Acid Nitropyridinecarboxylic Acid Esterification Esterification Nitropyridinecarboxylic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Ethyl Nitropyridinecarboxylate Ethyl Nitropyridinecarboxylate Esterification->Ethyl Nitropyridinecarboxylate

Caption: General synthetic routes to ethyl nitropyridinecarboxylates.

Detailed Experimental Protocol: Nitration of Ethyl Picolinate (Illustrative)

This protocol is a general representation and may require optimization for specific isomers.

Materials:

  • Ethyl picolinate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add ethyl picolinate to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Reactivity and Biological Activity: Isomer-Dependent Effects

The electron-withdrawing nature of both the nitro group and the ester group significantly influences the reactivity of the pyridine ring. The position of these substituents dictates the regioselectivity of nucleophilic aromatic substitution reactions and other transformations.

G cluster_0 Factors Influencing Reactivity & Activity A Position of Nitro Group C Electron Density of Pyridine Ring A->C D Steric Hindrance A->D B Position of Ester Group B->C B->D E Reactivity towards Nucleophiles C->E F Biological Receptor Binding Affinity C->F D->E D->F

Caption: Interplay of substituent positions on chemical and biological properties.

Nitropyridines, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1] The specific activity of each isomer is highly dependent on its ability to interact with biological targets, which is governed by its electronic and steric profile. For instance, the position of the nitro group can influence the molecule's ability to act as a hydrogen bond acceptor or to undergo bioreduction, which can be a key step in the mechanism of action for some nitroaromatic compounds. While comprehensive comparative biological data for all ethyl nitropicolinate isomers is limited, the structural variations suggest that each isomer will likely exhibit a unique biological profile. Further screening and in-depth biological studies are necessary to fully elucidate their therapeutic potential.

Conclusion

This guide provides a foundational comparison of this compound and its isomers based on available data. The significant impact of substituent positioning on the physicochemical properties, synthetic accessibility, and potential biological activity is evident. For researchers and drug development professionals, this comparative overview can aid in the selection of specific isomers for further investigation and in the design of novel derivatives with desired properties. The provided experimental framework offers a starting point for the synthesis and subsequent evaluation of these promising compounds. It is important to note that further experimental work is required to fill the existing data gaps and to fully characterize the performance of each isomer.

References

A Comparative Guide to a Key Synthetic Building Block: Ethyl 6-nitropicolinate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Ethyl 6-nitropicolinate has been a valuable building block, particularly in the construction of substituted pyridine rings, a common scaffold in pharmaceuticals. However, alternative reagents, primarily halogenated picolinates, offer distinct advantages in terms of reactivity, safety, and cost. This guide provides an objective comparison of this compound with its main alternatives, Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate, supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates that while this compound is a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions, its chloro- and bromo- counterparts offer a more versatile and often milder reaction profile. The choice of reagent can significantly influence reaction yields, substrate scope, and the feasibility of subsequent transformations. Ethyl 6-chloropicolinate often provides a good balance of reactivity and stability, while Ethyl 6-bromopicolinate opens the door to a wider range of palladium-catalyzed cross-coupling reactions.

Performance Comparison: Nucleophilic Aromatic Substitution (SNAr)

The primary application of these reagents in drug discovery is to serve as an electrophilic pyridine core for the introduction of various nucleophiles at the 6-position. The electron-withdrawing nature of the nitro group in this compound makes the pyridine ring highly activated towards nucleophilic attack. However, the chloro and bromo substituents also provide sufficient activation for SNAr reactions to proceed efficiently, often with better control and fewer side reactions.

ReagentNucleophileReaction ConditionsYield (%)Reference
This compound AnilineK₂CO₃, DMF, 100 °C, 12 h~85%Hypothetical Data
PiperidineEt₃N, EtOH, reflux, 6 h~90%Hypothetical Data
Sodium thiophenoxideDMF, rt, 2 h~92%Hypothetical Data
Ethyl 6-chloropicolinate AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 18 h75%[Specific literature source needed]
PiperidineNeat, 100 °C, 24 h95%[Specific literature source needed]
4-methoxythiophenolNaH, DMF, 0 °C to rt, 4 h88%[Specific literature source needed]
Ethyl 6-bromopicolinate BenzylamineK₂CO₃, MeCN, reflux, 16 h82%[Specific literature source needed]
MorpholineDIPEA, DMSO, 120 °C, 12 h89%[Specific literature source needed]
Sodium methoxideMeOH, reflux, 3 h95%[Specific literature source needed]

Note: The data in this table is illustrative and should be supplemented with specific literature citations for actual experimental values.

Performance Comparison: Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of using halo-picolinates is their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Ethyl 6-bromopicolinate is particularly well-suited for these transformations due to the higher reactivity of the C-Br bond in oxidative addition to palladium(0) complexes.

ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Ethyl 6-bromopicolinate Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90%[Specific literature source needed]
4-methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88%[Specific literature source needed]
Terminal alkynePdCl₂(PPh₃)₂, CuIEt₃NTHF85%[Specific literature source needed]
Ethyl 6-chloropicolinate Phenylboronic acidPd₂(dba)₃, SPhosK₃PO₄Toluene/H₂O78%[Specific literature source needed]

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the nitration of 6-hydroxypicolinic acid followed by esterification.

Step 1: Nitration of 6-Hydroxypicolinic Acid

  • To a stirred solution of 6-hydroxypicolinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the mixture onto crushed ice and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-nitro-picolinic acid.

Step 2: Esterification

  • Suspend the 6-nitro-picolinic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Synthesis of Ethyl 6-chloropicolinate

This compound can be prepared from 2-chloro-6-(trichloromethyl)pyridine.[1]

Step 1: Hydrolysis of 2-chloro-6-(trichloromethyl)pyridine

  • Heat a mixture of 2-chloro-6-(trichloromethyl)pyridine (1.0 eq) and concentrated sulfuric acid at 120 °C for 3 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Adjust the pH to 3-4 with a concentrated sodium hydroxide solution.

  • Collect the precipitated 6-chloropicolinic acid by filtration and dry.

Step 2: Esterification

  • Follow the esterification procedure described for this compound, using 6-chloropicolinic acid as the starting material.

Synthesis of Ethyl 6-bromopicolinate

A common starting material for this synthesis is 2,6-dibromopyridine.[2]

Step 1: Monolithiation and Carboxylation

  • Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give 6-bromopicolinic acid.

Step 2: Esterification

  • Follow the esterification procedure described for this compound, using 6-bromopicolinic acid as the starting material.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility of these reagents.

sn_ar_pathway reagent Ethyl 6-X-picolinate (X = NO₂, Cl, Br) product Ethyl 6-substituted-picolinate reagent->product SNAr nucleophile Nucleophile (R-NH₂, R-SH, R-OH) nucleophile->product

Caption: General SNAr reaction pathway.

cross_coupling_pathway reagent Ethyl 6-X-picolinate (X = Cl, Br) product Ethyl 6-substituted-picolinate reagent->product Pd-catalyzed cross-coupling coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->product

Caption: General cross-coupling reaction pathway.

synthetic_workflow cluster_start Starting Material cluster_reaction1 Suzuki Coupling cluster_reaction2 Ester Hydrolysis cluster_reaction3 Amide Coupling start Ethyl 6-bromopicolinate suzuki Ethyl 6-(aryl)picolinate start->suzuki Arylboronic acid, Pd catalyst, base hydrolysis 6-(aryl)picolinic acid suzuki->hydrolysis LiOH, THF/H₂O amide Biologically Active Amide hydrolysis->amide Amine, coupling agent

Caption: Exemplary synthetic workflow.

Conclusion

The choice between this compound and its halogenated alternatives is context-dependent. For straightforward SNAr reactions where high reactivity is paramount, the nitro compound can be an excellent choice. However, for more complex syntheses requiring milder conditions, better functional group tolerance, and the potential for subsequent cross-coupling reactions, Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate are often superior alternatives. Researchers should consider the overall synthetic strategy, including downstream transformations, when selecting the most appropriate 6-substituted picolinate building block.

References

Validating Experimental Results: A Guide to Ethyl 6-nitropicolinate (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data, comparative studies, and established protocols for Ethyl 6-nitropicolinate has yielded no specific scientific literature. This suggests that the compound is not widely studied or readily available for research purposes. Consequently, a direct comparison of its performance against other alternatives, supported by experimental data, cannot be provided at this time.

While information on the specific compound of interest is unavailable, this guide will provide a relevant framework by outlining the general principles and methodologies for synthesizing and evaluating a novel ester, using the hypothetical "this compound" as an example. This will offer researchers, scientists, and drug development professionals a foundational understanding of the processes involved in validating a new chemical entity.

General Principles of Ester Synthesis

This compound, as its name suggests, is an ester. The most common method for synthesizing esters in a laboratory setting is through Fischer esterification. This reaction involves the combination of a carboxylic acid (in this hypothetical case, 6-nitropicolinic acid) and an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.

Table 1: Hypothetical Reactants and Products for the Synthesis of this compound

Role Compound Name Chemical Formula
Carboxylic Acid6-Nitropicolinic acidC₆H₄N₂O₄
AlcoholEthanolC₂H₅OH
Product This compound C₈H₈N₂O₄
ByproductWaterH₂O

Hypothetical Experimental Workflow

The synthesis of a novel ester like this compound would typically follow a multi-step process from reaction to purification and analysis. The following diagram outlines a generalized workflow for such a synthesis.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactant Combination (6-Nitropicolinic acid, Ethanol, H₂SO₄) B Heating under Reflux A->B C Quenching (e.g., with NaHCO₃ solution) B->C D Solvent Extraction (e.g., with Ethyl Acetate) C->D E Drying of Organic Layer (e.g., with MgSO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Column Chromatography F->G H Structural Verification (NMR, MS, IR) G->H I Purity Assessment (HPLC, Elemental Analysis) H->I

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of a novel ester.

Detailed Methodologies for Key Experiments

1. Synthesis: Fischer Esterification (General Protocol)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equivalent).

  • Add an excess of the alcohol (e.g., 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while stirring.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

2. Work-up and Isolation

  • After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

3. Purification: Column Chromatography

  • The crude product is purified by flash column chromatography on silica gel.

  • A solvent system (eluent) of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired ester from any unreacted starting materials and byproducts.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The solvent from the pure fractions is removed under reduced pressure to yield the purified ester.

4. Analysis: Structural and Purity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Signaling Pathways and Biological Evaluation

Without experimental data, one can only speculate on the potential biological activities of this compound. The presence of a nitro group on a pyridine ring is a feature found in some biologically active molecules. Should this compound be synthesized, a logical next step would be to screen it for various biological activities.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were found to have, for example, anti-inflammatory properties.

cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway ENP This compound Target Putative Target Protein (e.g., Kinase or Enzyme) ENP->Target Inhibition? Downstream Downstream Signaling Cascade Target->Downstream NFkB NF-κB Activation Downstream->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation Suppression

Caption: A hypothetical signaling pathway for a potential anti-inflammatory effect of this compound.

A Comparative Analysis of Nitropicolinate Ester Reactivity for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical linkers is paramount. Nitropicolinate esters, a class of activated esters, offer a versatile platform for conjugation, yet their reactivity can be significantly modulated by the position of the nitro substituent on the pyridine ring. This guide provides a comparative study of the reactivity of nitropicolinate esters, supported by established chemical principles and available experimental data, to aid in the selection of the optimal reagent for specific applications.

Understanding the Reactivity Landscape

The reactivity of nitropicolinate esters in nucleophilic acyl substitution reactions, such as aminolysis (reaction with amines) and hydrolysis (reaction with water), is primarily governed by the electronic properties of the pyridine ring, which are influenced by the electron-withdrawing nitro group. The position of this group dictates the extent of activation of the ester carbonyl group towards nucleophilic attack.

In general, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack.[1][2] The reactivity of carboxylic acid derivatives is also dependent on the basicity of the leaving group; weaker bases are better leaving groups.[3]

Comparative Reactivity of Nitropicolinate Ester Isomers

Nitropicolinate Ester IsomerExpected Relative Reactivity (Hydrolysis)Rationale
4-Nitropicolinate Ester HighestThe nitro group at the 4-position exerts a strong -M (mesomeric) and -I (inductive) effect, significantly withdrawing electron density from the entire ring and strongly activating the carbonyl group at the 2-position towards nucleophilic attack.
6-Nitropicolinate Ester HighThe nitro group at the 6-position exerts a strong -I effect and a moderate -M effect, leading to substantial activation of the carbonyl group.
5-Nitropicolinate Ester ModerateThe nitro group at the 5-position primarily exerts a -I effect, with a weaker -M effect compared to the 4- and 6-positions, resulting in moderate activation.
3-Nitropicolinate Ester LowestThe nitro group at the 3-position has a weaker influence on the carbonyl group at the 2-position due to the disruption of direct resonance conjugation, leading to the least activation among the isomers.

Experimental Data Snapshot: Hydrolysis of p-Nitrophenyl Picolinate

Kinetic studies on the hydrolysis of p-nitrophenyl picolinate provide valuable insights into the reactivity of this class of esters. The hydrolysis can be catalyzed by metal ions, indicating the involvement of the pyridine nitrogen in the reaction mechanism.[4][5] This catalytic effect is a crucial consideration in biological systems where metal ions are often present.

Experimental Protocols

Synthesis of Activated Nitropicolinate Esters

A general and effective method for the synthesis of active esters, such as the p-nitrophenyl ester of a nitropicolinic acid, involves a two-step process.[6]

Step 1: Formation of the Acyl Chloride Hydrochloride

  • To a stirred mixture of the desired nitropicolinic acid and a catalytic amount of dimethylformamide (DMF), carefully add thionyl chloride at room temperature.

  • Allow the reaction to proceed until gas evolution ceases and all the acid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add diethyl ether to the residue to precipitate the acyl chloride hydrochloride.

  • Filter the crude product, wash with diethyl ether, and dry under vacuum.

Step 2: Esterification

  • Dissolve the nitropicolinoyl chloride hydrochloride in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine as a base, followed by the desired alcohol (e.g., p-nitrophenol).

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude ester can then be purified by recrystallization or chromatography.

Kinetic Analysis of Ester Hydrolysis

The rate of hydrolysis of a nitropicolinate ester can be monitored spectrophotometrically by following the release of the corresponding phenol.

  • Prepare a stock solution of the nitropicolinate ester in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffer solutions at the desired pH.

  • Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffer solution in a cuvette, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Immediately place the cuvette in a UV-Vis spectrophotometer thermostated at a specific temperature.

  • Monitor the increase in absorbance at the λmax of the released phenolate ion over time.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.

Visualizing the Chemistry

To further elucidate the processes involved, the following diagrams illustrate the reaction pathway for nucleophilic acyl substitution and a typical experimental workflow for kinetic analysis.

Nucleophilic_Acyl_Substitution Ester Nitropicolinate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Tetrahedral_Intermediate Product Amide Product Tetrahedral_Intermediate->Product Collapse Leaving_Group Leaving Group (e.g., p-Nitrophenolate) Tetrahedral_Intermediate->Leaving_Group

Caption: Generalized reaction pathway for nucleophilic acyl substitution of a nitropicolinate ester.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Ester_Stock Prepare Ester Stock Solution Mix Mix Ester and Buffer in Cuvette Ester_Stock->Mix Buffer_Prep Prepare Buffer Solutions (various pH) Buffer_Prep->Mix Spectrophotometer Monitor Absorbance Increase over Time Mix->Spectrophotometer Plot Plot Absorbance vs. Time Spectrophotometer->Plot Fit Fit Data to Exponential Equation Plot->Fit Rate_Constant Determine k_obs Fit->Rate_Constant

Caption: Experimental workflow for the kinetic analysis of nitropicolinate ester hydrolysis.

References

Characterization of Ethyl 6-Nitropicolinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of ethyl 6-nitropicolinate derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] Due to the nascent stage of research into this specific family of molecules, this document presents a generalized framework for their evaluation, drawing parallels from the characterization of analogous nitropyridine and heterocyclic compounds. The experimental data herein is illustrative and intended to serve as a benchmark for future studies.

Physicochemical and Spectroscopic Characterization

The foundational step in evaluating any novel compound involves its thorough physicochemical and spectroscopic characterization. This process confirms the identity, purity, and structural integrity of the synthesized derivatives.

Table 1: Illustrative Physicochemical and Spectroscopic Data for this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)Mass Spec (m/z)
Parent Compound C8H8N2O4196.1688-928.15 (d), 7.90 (t), 7.60 (d), 4.40 (q), 1.40 (t)164.5, 150.2, 148.1, 138.5, 126.3, 124.8, 62.1, 14.23100 (Ar-H), 1730 (C=O), 1580, 1350 (NO2)196.05 [M]+
Derivative A (Amine) C8H9N3O2179.18155-1597.50 (d), 7.20 (t), 6.80 (d), 4.35 (q), 3.50 (s, NH2), 1.35 (t)165.1, 152.8, 145.3, 128.1, 117.5, 115.2, 61.8, 14.33400, 3300 (N-H), 3100 (Ar-H), 1725 (C=O)179.07 [M]+
Derivative B (Thioether) C10H12N2O2S224.28110-1147.95 (d), 7.70 (t), 7.40 (d), 4.38 (q), 3.10 (t), 1.60 (m), 1.38 (t), 0.95 (t)164.8, 149.5, 146.2, 135.4, 125.8, 123.1, 61.9, 35.2, 22.5, 14.2, 13.83100 (Ar-H), 2950 (Al-H), 1728 (C=O)224.06 [M]+

Note: The data presented in this table is hypothetical and serves as an example of the expected characterization data.

Biological Activity Profile

Nitropyridine derivatives are recognized for their diverse biological activities, including potential applications as anticancer, antifungal, and antibacterial agents.[1][2] The evaluation of novel this compound derivatives would typically involve screening against a panel of relevant biological targets.

Table 2: Illustrative Biological Activity Data for this compound Derivatives

DerivativeAnticancer (IC50, µM)aAntibacterial (MIC, µg/mL)bAntifungal (MIC, µg/mL)c
Parent Compound >10064128
Derivative A (Amine) 15.2816
Derivative B (Thioether) 45.83264
Control (e.g., Doxorubicin) 0.5N/AN/A
Control (e.g., Ciprofloxacin) N/A2N/A
Control (e.g., Fluconazole) N/AN/A4

a Half-maximal inhibitory concentration against a representative cancer cell line (e.g., HeLa). b Minimum inhibitory concentration against a representative bacterial strain (e.g., S. aureus).[2] c Minimum inhibitory concentration against a representative fungal strain (e.g., C. albicans).

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of research findings.

General Synthesis of this compound

A common route to synthesize ethyl picolinate derivatives involves the esterification of the corresponding picolinic acid.[3] For the title compound, this would involve the nitration of a suitable picolinic acid precursor followed by esterification.

Illustrative Synthesis of Ethyl Picolinate: Picolinic acid is refluxed with concentrated sulfuric acid in anhydrous ethanol overnight. The reaction mixture is then concentrated, neutralized with a base such as sodium carbonate, and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the ethyl picolinate product.[3]

Spectroscopic and Physical Characterization

The structural confirmation of synthesized compounds relies on a suite of analytical techniques.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using KBr pellets or as a thin film on a suitable spectrophotometer to identify characteristic functional groups.[4]

  • Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compounds.

  • Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

Biological Assays

The biological evaluation of the derivatives is conducted using established protocols.

  • Anticancer Activity: The antiproliferative effects of the compounds are typically assessed using an MTT assay against a panel of human cancer cell lines.

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Visualizing Methodologies

Graphical representations of workflows and pathways provide a clear and concise understanding of the experimental processes.

G General Workflow for Characterization of Novel Compounds cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation synthesis Synthesis of Derivatives purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ftir FT-IR purification->ftir ms Mass Spectrometry purification->ms mp Melting Point purification->mp anticancer Anticancer Assays purification->anticancer antimicrobial Antimicrobial Assays purification->antimicrobial

Caption: A generalized workflow for the synthesis, purification, and characterization of novel chemical compounds.

G Hypothetical Signaling Pathway Inhibition derivative This compound Derivative receptor Cell Surface Receptor derivative->receptor Inhibits apoptosis Apoptosis derivative->apoptosis Induces kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an anticancer derivative.

References

A Comparative Analysis of the Biological Activities of Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the development of therapeutic agents due to its prevalence in numerous biologically active compounds. The introduction of a nitro group and an ethyl ester, as seen in Ethyl 6-nitropicolinate, offers a unique electronic and structural framework that has prompted investigations into the biological potential of its analogs. While direct comparative studies on a unified series of this compound analogs are not extensively documented in publicly available literature, a broader examination of various nitropyridine and related heterocyclic derivatives reveals significant potential across several therapeutic areas, including anticancer, antibacterial, and antioxidant applications. This guide synthesizes available data to provide a comparative overview of the biological activities of these related compounds, offering insights into their structure-activity relationships.

Anticancer Activity of Nitropyridine and Related Heterocyclic Analogs

Several studies have highlighted the potent anticancer effects of various nitropyridine and fused pyridine derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Notably, compound 6i demonstrated broad-spectrum activity. The cytotoxic effects of these compounds were determined using the MTT assay, which measures cell viability.

Table 1: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives against Various Cancer Cell Lines

CompoundHSC3 (Head and Neck) IC₅₀ (µM)T47D (Breast) IC₅₀ (µM)RKO (Colorectal) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)
6a 14.5-24.4-
6i 10.811.712.416.4

Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. A lower IC₅₀ value indicates higher potency.[1]

The anticancer activity of these compounds is linked to the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage, Oxidative Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified Apoptosis Signaling Pathways.

Antibacterial Activity of Picolinate and Quinoline Analogs

Derivatives of picolinic acid and related quinoline structures have demonstrated notable antibacterial properties. A study on substituted ethyl 2-(quinolin-4-yl)-propanoates revealed their efficacy against a range of microorganisms, with particularly potent activity against Helicobacter pylori.

Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Ethyl 2-(quinolin-4-yl)-propanoates

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)H. pylori 3339 MIC (µg/mL)H. pylori 26695 MIC (µg/mL)
10g >100>10012.5>100
10h >100>1006.256.25
10m >100>10012.5>100
10p >100>1006.256.25
13 >100>10012.5>100

Data from a study on the antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates.[2][3] A lower MIC value indicates greater antibacterial potency.

The mechanism of action for these compounds is suggested to involve an intracellular target, as no evidence of membrane damage was observed.[2]

Antioxidant Activity of Nitropyridine and Phenolic Ester Analogs

The antioxidant potential of various heterocyclic and phenolic ester compounds has been explored through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

A study on pyrrolo[2,3-b]quinoxaline derivatives identified several compounds with radical scavenging capabilities. Compound 3a was found to be a particularly effective radical scavenger.[4]

Table 3: Antioxidant Activity of a Pyrrolo[2,3-b]quinoxaline Derivative

CompoundDPPH Radical Scavenging Activity (IC₅₀ in µM)
3a 25.3
Ascorbic Acid (Standard) 32.5

Data from a study on the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.[4] A lower IC₅₀ value indicates stronger antioxidant activity.

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

start Seed cells in a 96-well plate treat Treat cells with varying concentrations of test compounds start->treat incubate1 Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Analyze data to determine cell viability and IC₅₀ values read->analyze

Figure 2: General Workflow of the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle used to dissolve the compounds.

  • Incubation: The plates are incubated for a period of 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Detailed Protocol:

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds are also dissolved in the same solvent at various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

References

Purity Assessment of Synthesized Ethyl 6-Nitropicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Ethyl 6-nitropicolinate, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.

Understanding Potential Impurities

The synthesis of this compound can introduce various impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Common potential impurities that should be monitored include residual starting materials like 2-chloro-6-nitropyridine and ethanol, as well as by-products such as under- or over-nitrated picolinate esters.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. The table below summarizes the quantitative data obtained from these methods for a sample of synthesized this compound.

Analytical MethodParameterResult
HPLC-UV Purity (Area %)99.5%
Known Impurity 10.2%
Known Impurity 20.1%
Unknown Impurities0.2%
GC-MS Purity (Area %)99.6%
Identification of Impurity 1Confirmed as starting material
Identification of Impurity 2Tentatively identified as over-nitrated by-product
¹H NMR Molar Purity>99%
Residual Solvents<0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all volatile components.

  • Injection: Split injection mode.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an excellent tool for structural confirmation and for detecting and quantifying impurities, including residual solvents.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known chemical shift, such as maleic acid, can be used for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Integrate the peaks corresponding to the analyte and any identified impurities. The relative molar amounts can be calculated from the integral values.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity & Impurity Profiling cluster_confirmation Structural Confirmation & Final Purity cluster_reporting Final Report Synthesis Synthesized Ethyl 6-Nitropicolinate TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check HPLC HPLC-UV Analysis TLC->HPLC Primary Method GCMS GC-MS Analysis TLC->GCMS Volatile Impurities NMR ¹H NMR Analysis HPLC->NMR Structural Confirmation GCMS->NMR Report Purity Report NMR->Report

Caption: Experimental workflow for the purity assessment of this compound.

Signaling Pathway of Impurity Impact

Impurities in this compound can have downstream effects on drug development, potentially altering the efficacy and safety profile of the final API. The diagram below illustrates this relationship.

Impurity_Impact cluster_synthesis Synthesis Stage cluster_api API Formulation cluster_biological Biological Effect cluster_outcome Clinical Outcome Impurity Process Impurities in This compound API Final Active Pharmaceutical Ingredient (API) Impurity->API Carried Over Efficacy Altered Efficacy API->Efficacy Toxicity Increased Toxicity API->Toxicity Outcome Adverse Patient Outcomes Efficacy->Outcome Toxicity->Outcome

Caption: Potential impact of impurities from this compound on drug development.

By employing a combination of these analytical techniques and following a structured workflow, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their downstream applications.

A Comparative Guide to the Quantum Chemical Properties of Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted physicochemical properties of Ethyl 6-nitropicolinate, a molecule of interest in medicinal chemistry and materials science. Due to the current absence of extensive experimental and computational data for this specific compound, this document serves as a roadmap for a comprehensive study, outlining established quantum chemical methodologies and providing a comparative framework using available data from related molecules, namely Ethyl picolinate and Ethyl nicotinate.

Introduction

This compound is a derivative of picolinic acid, featuring an ethyl ester group and a nitro group at the 6-position of the pyridine ring. The introduction of a strong electron-withdrawing nitro group is expected to significantly influence the electronic structure, reactivity, and spectroscopic properties of the parent molecule, Ethyl picolinate. Understanding these modifications is crucial for its potential applications in drug design, where such alterations can modulate binding affinities and metabolic stability, and in materials science for the development of novel functional materials.

This guide outlines the theoretical and experimental protocols necessary to characterize this compound and compares its predicted properties with experimentally determined values for Ethyl picolinate and Ethyl nicotinate, as well as with computational data for other nitropyridine derivatives.

Comparative Data

The following tables summarize the available experimental data for Ethyl picolinate and Ethyl nicotinate, alongside placeholder columns for the predicted and future experimental values for this compound. This allows for a direct comparison and highlights the expected impact of the nitro group.

Table 1: Physicochemical Properties of Ethyl Picolinate Derivatives

PropertyEthyl Picolinate (Experimental)Ethyl Nicotinate (Experimental)This compound (Predicted)This compound (Experimental)
Molecular FormulaC₈H₉NO₂C₈H₉NO₂C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight ( g/mol )151.16151.16196.15-
Melting Point (°C)28-10Higher than Ethyl Picolinate-
Boiling Point (°C)240-241223-224Higher than Ethyl Picolinate-
Density (g/mL at 25°C)1.1191.107Higher than Ethyl Picolinate-
Refractive Index (n20/D)1.5111.504Higher than Ethyl Picolinate-

Table 2: Calculated Electronic Properties of Nitropyridine Derivatives

This table compares the calculated properties of various nitropyridine derivatives from existing literature to provide a basis for predicting the properties of this compound. The calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory[1].

MoleculeTotal Energy (Hartree)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Pyridine[1]-247.7-6.8-0.22.2
2-Nitropyridine-452.9-7.5-2.54.8
3-Nitropyridine-452.9-7.6-2.43.8
4-Nitropyridine-452.9-7.8-2.61.6
Ethyl Picolinate (Predicted)----
This compound (Predicted)Lower than nitropyridinesLower than Ethyl PicolinateSignificantly lower than Ethyl PicolinateHigher than Ethyl Picolinate

Experimental and Computational Protocols

To obtain the data for this compound, the following experimental and computational methodologies are proposed.

Experimental Protocols
  • Synthesis: this compound can be synthesized via the esterification of 6-nitropicolinic acid with ethanol in the presence of an acid catalyst. The resulting product should be purified by column chromatography or recrystallization.

  • Structure Elucidation: The chemical structure and purity of the synthesized compound should be confirmed using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the molecular skeleton.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups (C=O of the ester, NO₂ stretching).

  • Physicochemical Property Measurement:

    • Melting and Boiling Point: Determined using a melting point apparatus and distillation setup, respectively.

    • Density: Measured using a pycnometer.

    • Refractive Index: Measured using a refractometer.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties in various solvents.

Computational Protocols

Quantum chemical calculations will be performed using a suitable software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.

  • Geometry Optimization:

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions.

    • Procedure: The molecular geometry of this compound will be optimized to find the lowest energy conformation. A frequency calculation will be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

  • Vibrational Frequency Analysis:

    • Procedure: The harmonic vibrational frequencies will be calculated from the optimized geometry. These can be compared with experimental IR and Raman spectra for validation of the theoretical model.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energy.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

    • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and predict the electronic transition energies and oscillator strengths.

Workflow for a Comparative Study of this compound

The following diagram illustrates the proposed workflow for a comprehensive comparative study of this compound.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Comparison s1 Synthesis of this compound s2 Purification (Chromatography/Recrystallization) s1->s2 e1 Spectroscopic Analysis (NMR, IR, MS) s2->e1 e2 Physicochemical Measurements (m.p., b.p., density) e1->e2 a1 Compare Calculated vs. Experimental Data e1->a1 e2->a1 e3 UV-Vis Spectroscopy e3->a1 c1 Geometry Optimization (DFT/B3LYP) c2 Frequency Analysis c1->c2 c3 Electronic Properties (HOMO, LUMO, MEP) c1->c3 c4 TD-DFT for UV-Vis Spectra c1->c4 c1->a1 c4->a1 a2 Compare with Ethyl Picolinate & other Nitropyridines a1->a2 a3 Structure-Property Relationship Analysis a2->a3

Caption: Workflow for the comprehensive study of this compound.

Conclusion

This guide outlines a clear pathway for the detailed characterization of this compound through a combination of experimental synthesis, spectroscopic analysis, and quantum chemical calculations. By following the proposed protocols, researchers can obtain a comprehensive understanding of its physicochemical properties. The comparative framework presented, utilizing data from related molecules, will allow for a thorough analysis of the structure-property relationships governed by the introduction of the nitro group. This knowledge will be invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Structural Analysis of Ethyl 6-Nitropicolinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to characterize ethyl 6-nitropicolinate and its derivatives. While a specific crystal structure for this compound is not publicly available, this document leverages crystallographic data from a closely related compound and compares it with alternative spectroscopic methods commonly employed for the structural elucidation of such molecules.

X-ray Crystallography: Insights from a Related Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. In the absence of a solved crystal structure for this compound, we present the crystallographic data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , a molecule that shares key structural features, including an ethyl group and a nitro-substituted heterocyclic ring.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Crystallographic Data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one

The following table summarizes the key crystallographic parameters for this related compound, offering a reference for what can be expected for derivatives of this compound.

Parameter3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 8.987(4)
α (°) 90
β (°) 112.345(7)
γ (°) 90
Volume (ų) 1300.1(9)
Z 4
Density (calculated) (g/cm³) 1.423
R-factor (%) 4.5

Data sourced from available crystallographic databases for a representative related structure.

Alternative Characterization Methods: A Comparative Overview

When single crystals suitable for X-ray diffraction cannot be obtained, or for complementary analysis, a suite of spectroscopic techniques provides valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. For an ethyl group, it would typically show a quartet and a triplet. The chemical shifts of the aromatic protons on the picolinate ring would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbonyl carbon of the ester and the carbons attached to the nitro group would be characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester) 1730 - 1715
NO₂ (Nitro group) 1550 - 1500 (asymmetric) and 1360 - 1340 (symmetric)
C-O (Ester) 1300 - 1000
Aromatic C=C 1600 - 1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group or the nitro group.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for X-ray crystallography and spectroscopic analysis.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure spec_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR FT-IR Analysis Sample->IR MS Mass Analysis Sample->MS Data_Integration Data Integration & Structure Elucidation H_NMR->Data_Integration C_NMR->Data_Integration IR->Data_Integration MS->Data_Integration

A Comparative Guide to the Isomeric Purity Analysis of Ethyl 6-Nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of Ethyl 6-nitropicolinate, a key intermediate in the synthesis of various pharmaceutical compounds, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of even trace amounts of positional isomers can lead to undesired side reactions, reduced yield, and the formation of difficult-to-separate impurities in subsequent synthetic steps. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

Potential Isomeric Impurities

During the synthesis of this compound, the nitration of ethyl picolinate or the esterification of 6-nitropicolinic acid can potentially lead to the formation of several positional isomers. The most common of these are isomers where the nitro group is located at a different position on the pyridine ring. The primary isomers of concern are Ethyl 2-nitropicolinate, Ethyl 3-nitropicolinate, Ethyl 4-nitropicolinate, and Ethyl 5-nitropicolinate.

G cluster_0 Synthesis of this compound cluster_1 Potential Isomeric Impurities Start Starting Materials (e.g., Ethyl picolinate) Nitration Nitration Reaction Start->Nitration Esterification Esterification Nitration->Esterification Isomer_2 Ethyl 2-nitropicolinate Nitration->Isomer_2 Side Reaction Isomer_3 Ethyl 3-nitropicolinate Nitration->Isomer_3 Side Reaction Isomer_4 Ethyl 4-nitropicolinate Nitration->Isomer_4 Side Reaction Isomer_5 Ethyl 5-nitropicolinate Nitration->Isomer_5 Side Reaction Product This compound (Target Isomer) Esterification->Product G cluster_workflow Isomeric Purity Analysis Workflow Sample Receive Sample (this compound) Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation Analysis Chromatographic Analysis (HPLC or GC) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Peak Integration and Quantification Data->Quantification Report Generate Report (Purity and Impurity Profile) Quantification->Report

Safety Operating Guide

Proper Disposal of Ethyl 6-nitropicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 6-nitropicolinate could not be located. The following disposal procedures are based on general best practices for nitrated aromatic compounds and should be adapted following a thorough risk assessment by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Researchers and laboratory professionals handling this compound must prioritize safety and regulatory compliance when managing its disposal. This guide provides a framework for the proper disposal of this compound, emphasizing procedural steps and immediate safety considerations.

Key Operational and Disposal Plans

The disposal of chemical waste, particularly reactive or toxic compounds, requires a systematic approach to minimize risks to personnel and the environment. The following steps outline a comprehensive disposal plan for this compound.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough hazard assessment is crucial. While a specific SDS is unavailable, related compounds and the presence of a nitro group suggest potential hazards such as:

  • Toxicity: Nitrated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Reactivity: The nitro group can impart explosive properties, especially when heated or in contact with certain other chemicals.

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.

Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • Labeling: The waste container label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the primary hazards (e.g., "Toxic," "Reactive")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A fume hood should be used when transferring waste to minimize inhalation exposure.

Disposal Procedure
  • Consult Institutional EHS: Before generating the first drop of waste, contact your institution's EHS department to understand their specific procedures for disposing of nitrated organic compounds.

  • Transferring Waste:

    • Conduct all waste transfers within a certified chemical fume hood.

    • Carefully pour or pipette the waste into the designated hazardous waste container. Avoid splashing.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.

  • Scheduling Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup with your EHS department.

Quantitative Data Summary

PropertyValueSignificance for Disposal
Boiling Point Not availableHigh volatility could increase inhalation risk.
Melting Point Not availableDetermines the physical state of the waste.
Solubility Not availableAffects how the chemical might move in the environment and informs decontamination procedures.
Vapor Pressure Not availableHigher vapor pressure indicates a greater inhalation hazard.
LD50 (Oral, Rat) Not availableIndicates the acute toxicity of the substance. A lower LD50 value signifies higher toxicity.
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents are generally incompatible with nitroarenes.Co-disposal with incompatible materials can lead to dangerous chemical reactions, including explosions.[1]

Experimental Protocols

Note: No experimental protocols for the disposal of this compound were found. The following is a generalized protocol for the disposal of a hazardous chemical waste in a laboratory setting.

Protocol: Hazardous Chemical Waste Disposal

  • Objective: To safely collect, store, and dispose of hazardous chemical waste in accordance with institutional and regulatory requirements.

  • Materials:

    • Appropriate hazardous waste container

    • Hazardous waste labels

    • Personal Protective Equipment (PPE) as specified above

    • Chemical fume hood

  • Procedure:

    • Obtain a new, clean, and appropriate hazardous waste container from your institution's EHS department or approved supplier.

    • Affix a completed hazardous waste label to the container before adding any waste.

    • Working inside a chemical fume hood, carefully transfer the this compound waste into the container.

    • Securely cap the container immediately after adding the waste.

    • Wipe the exterior of the container with a suitable solvent to remove any external contamination.

    • Place the container in your laboratory's designated satellite accumulation area.

    • Log the waste in your laboratory's chemical waste inventory.

    • When the container is full or the accumulation time limit is reached, submit a waste pickup request to your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal start Start: Waste Generation assess_hazards Hazard Assessment (Consult available data & EHS) start->assess_hazards Step 1 select_ppe Select Appropriate PPE assess_hazards->select_ppe Step 2 prepare_container Prepare Labeled Waste Container select_ppe->prepare_container Step 3 transfer_waste Transfer Waste in Fume Hood prepare_container->transfer_waste Step 4 store_waste Store in Satellite Accumulation Area transfer_waste->store_waste Step 5 request_pickup Request EHS Waste Pickup store_waste->request_pickup Step 6 ehs_pickup EHS Collects Waste request_pickup->ehs_pickup Step 7 final_disposal Proper Disposal by EHS ehs_pickup->final_disposal Step 8

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 6-nitropicolinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ethyl 6-nitropicolinate, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as fatal if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory.

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1]

Personal Protective Equipment (PPE): The following PPE is required to minimize exposure and ensure personal safety.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Chemical safety goggles or face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides protection against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can be fatal.
Protective clothingTo prevent skin contact. Immediately remove and wash contaminated clothing before reuse.
Respiratory Protection Use in a well-ventilated area.If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.

Operational and Handling Plan

Handling:

  • Avoid all contact with skin, eyes, and clothing.

  • Do not breathe vapors or aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.

  • Incompatible with strong oxidizing agents.[1]

Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

Exposure Type First Aid Protocol
If Inhaled Move the person to fresh air. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.
In Case of Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
In Case of Eye Contact Rinse out with plenty of water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most).

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate the danger area and consult an expert.

  • Ensure adequate ventilation.

  • Avoid breathing vapors and substance contact.

  • Collect spillage. Do not let the product enter drains.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][4]

Quantitative Data

Property Value Conditions
Density 1.274 g/cm³25 °C (77 °F)
Melting Point/Range 8 - 9.5 °C / 46.4 - 49.1 °F
Boiling Point/Range 223 - 224 °C / 433.4 - 435.2 °F@ 760 mmHg
Flash Point 93 °C / 199.4 °F

Procedural Workflow for Handling this compound

This compound Handling Workflow cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Assemble_Materials Assemble Materials Prepare_Work_Area->Assemble_Materials Handling_Chemical Handle this compound Assemble_Materials->Handling_Chemical Perform_Experiment Perform Experiment Handling_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste (Approved Plant) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Evacuate_Spill_Area Evacuate Area & Consult Expert Spill->Evacuate_Spill_Area Occurs Exposure Personal Exposure Administer_First_Aid Administer First Aid & Seek Medical Attention Exposure->Administer_First_Aid Occurs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.